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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one

This guide outlines the chemical structure, synthesis, reactivity, and applications of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS: 21666-68-2). It is designed for researchers and medicinal chemists requiring a r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the chemical structure, synthesis, reactivity, and applications of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS: 21666-68-2). It is designed for researchers and medicinal chemists requiring a rigorous technical overview of this versatile C3 synthon.

A Versatile Enaminone Scaffold for Heterocyclic Synthesis[1]

Executive Summary

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one is a prominent enaminone intermediate used extensively in the synthesis of cyclopropyl-bearing heterocycles. Characterized by a "push-pull" electronic structure, the compound features an electron-donating dimethylamino group conjugated to an electron-withdrawing carbonyl via a vinyl linker. This polarization activates the


-carbon for nucleophilic exchange and the carbonyl for condensation, making it an ideal building block for pyrimidines, pyrazoles, and pyridines found in kinase inhibitors and anti-infectives.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

The compound is an


-unsaturated ketone capped with a dimethylamino group. Its stability is derived from the resonance contribution of the zwitterionic form, which reduces the electrophilicity of the carbonyl carbon while increasing the nucleophilicity of the 

-carbon.
Structural Specifications
PropertyDetail
IUPAC Name (2E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one
CAS Number 21666-68-2
Molecular Formula C

H

NO
Molecular Weight 139.19 g/mol
SMILES CN(C)C=CC(=O)C1CC1
Pharmacophore Enaminone (Push-Pull Alkene)
Physical Characteristics
ParameterValueNote
Physical State Viscous oil or low-melting solidTends to crystallize upon standing at low temp.
Boiling Point 193–218 °CAt 760 mmHg (Predicted/Experimental range).
Density ~1.01–1.03 g/cm³Liquid phase density.
Solubility Soluble in CHCl

, DMSO, MeOH
Limited solubility in water; hydrolyzes slowly.
Storage 2–8 °C, Inert AtmosphereHygroscopic; store under Argon/Nitrogen.

Synthetic Methodology

The most robust industrial and laboratory route involves the condensation of cyclopropyl methyl ketone with


-dimethylformamide dimethyl acetal (DMF-DMA). This method is preferred over Formylation/Amination routes due to its high atom economy and the volatility of the by-product (methanol), which drives the equilibrium.
Protocol: Condensation with DMF-DMA
  • Principle: The methyl group of the ketone undergoes an aldol-type condensation with the electrophilic acetal carbon of DMF-DMA, followed by the elimination of two equivalents of methanol.

Step-by-Step Procedure:
  • Reagent Loading: Charge a reaction vessel with Cyclopropyl methyl ketone (1.0 equiv) .

  • Reagent Addition: Add DMF-DMA (1.1–1.5 equiv) .

    • Scientist's Note: A slight excess of DMF-DMA ensures complete consumption of the ketone, preventing difficult chromatographic separations later.

  • Reaction Conditions: Heat the mixture to Reflux (approx. 100–110 °C) for 12–18 hours.

    • Process Control: Use a Dean-Stark trap or open reflux with a drying tube to facilitate the removal of methanol, driving the reaction to completion (Le Chatelier's principle).

  • Monitoring: Monitor by TLC (SiO

    
    , EtOAc/Hexane) or LC-MS. The starting ketone peak should disappear.
    
  • Work-up:

    • Cool to room temperature.[1]

    • Remove excess DMF-DMA and methanol under reduced pressure (Rotary evaporator).

  • Purification:

    • Distillation: High-vacuum distillation (0.5 mmHg) is the gold standard for high purity.

    • Crystallization: If solid, recrystallize from diethyl ether/pentane at -20 °C.

Synthesis Workflow Diagram

Synthesis Start Cyclopropyl Methyl Ketone (C5H8O) Process Reflux (110°C, 12-18h) - 2 MeOH Start->Process Reagent DMF-DMA (Reagent & Solvent) Reagent->Process Product 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one (Enaminone) Process->Product Condensation

Figure 1: Synthesis of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one via DMF-DMA condensation.

Reactivity & Mechanism

The chemical behavior of this compound is defined by its vinologous amide character. The dimethylamino group donates electron density into the


-system, making the 

-carbon (C3) resistant to nucleophilic attack relative to a simple enone, but highly susceptible to transamination or exchange reactions .
The "Push-Pull" Effect
  • Resonance Form A: Me2N-CH=CH-C(=O)-R (Neutral)

  • Resonance Form B: Me2N+=CH-CH=C(O-)-R (Zwitterionic)

    • Implication: The C-N bond has partial double-bond character (restricted rotation), and the Carbonyl Oxygen is highly basic. Nucleophiles typically attack C3 (displacing NMe2) or C1 (Carbonyl), followed by cyclization.

Divergent Heterocycle Synthesis

The primary utility of this enaminone is as a C3-dielectrophile equivalent for the synthesis of 5- and 6-membered heterocycles.

  • Pyrimidines: Reaction with Guanidine or Amidines.

    • Mechanism: Michael-type addition of the amidine nitrogen to C3, followed by elimination of dimethylamine, then intramolecular cyclization at the carbonyl.

  • Pyrazoles: Reaction with Hydrazine or substituted hydrazines.

    • Regioselectivity:[2] Typically yields 3-cyclopropylpyrazoles.

  • Isoxazoles: Reaction with Hydroxylamine.

Reactivity Pathway Diagram

Reactivity cluster_products Heterocyclic Products Enaminone 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one Pyrazole 3-Cyclopropyl-1H-pyrazole (via Hydrazine) Enaminone->Pyrazole + N2H4 / EtOH / Reflux Pyrimidine 4-Cyclopropyl-pyrimidine (via Guanidine/Amidine) Enaminone->Pyrimidine + Guanidine / NaOEt Isoxazole 5-Cyclopropyl-isoxazole (via Hydroxylamine) Enaminone->Isoxazole + NH2OH·HCl

Figure 2: Divergent synthesis of heterocycles from the enaminone scaffold.

Applications in Drug Discovery

The cyclopropyl group is a privileged motif in medicinal chemistry, often used as a bioisostere for isopropyl or tert-butyl groups to improve metabolic stability (blocking CYP450 oxidation sites) and increase potency via hydrophobic interactions.

  • Kinase Inhibitors: The resulting cyclopropyl-pyrimidines are frequent scaffolds in ATP-competitive kinase inhibitors (e.g., JAK, CDK inhibitors).

  • Anti-infectives: While fluoroquinolones (like Ciprofloxacin) typically have the cyclopropyl on the nitrogen, this enaminone is used to synthesize cyclopropyl-substituted quinolones or naphthyridines via Gould-Jacobs type cyclizations or Co(III)-catalyzed C-H activation.

  • Bioisosteric Replacement: Used to introduce a rigid, metabolic "blocker" into a drug candidate early in the synthetic pathway.

Experimental Characterization

To validate the synthesis, the following spectral data are typical for this structure:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ~7.6 ppm (d, J~12 Hz, 1H, =CH-N): The 
      
      
      
      -proton is highly deshielded.
    • 
       ~5.2 ppm (d, J~12 Hz, 1H, CO-CH=): The 
      
      
      
      -proton is shielded by resonance.
    • 
       ~3.0 ppm (s, 3H) & 2.9 ppm (s, 3H): N-Methyl groups (often appear as distinct singlets due to restricted rotation).
      
    • 
       ~1.8 ppm (m, 1H): Cyclopropyl CH.
      
    • 
       ~0.8–1.0 ppm (m, 4H): Cyclopropyl CH
      
      
      
      .
  • MS (ESI+):

    • [M+H]

      
       = 140.1.
      
    • Fragmentation often shows loss of the dimethylamino group or cyclopropyl ring opening.

References

  • Sigma-Aldrich. 1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one Product Page. Retrieved from

  • PubChem. 3-(Dimethylamino)-1-cyclopropyl-2-propen-1-one Compound Summary. Retrieved from

  • Shi, P., et al. (2017). Co(III)-Catalyzed Enaminone-Directed C-H Amidation for Quinolone Synthesis. Organic Letters. Retrieved from

  • BenchChem. Synthesis of Cyclopropyl Ketones via Corey-Chaykovsky and related methods. Retrieved from

  • Liskon Chemical. Reaction mechanism of DMF-DMA with methyl ketones. Retrieved from

Sources

Exploratory

1-cyclopropyl-3-(dimethylamino)-2-propen-1-one CAS 2403-53-4 technical data

This guide provides an in-depth technical analysis of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one , a versatile enaminone building block used in the synthesis of heterocyclic pharmacophores, including fluoroquinolone...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one , a versatile enaminone building block used in the synthesis of heterocyclic pharmacophores, including fluoroquinolone antibiotics and kinase inhibitors.

Advanced Intermediate for Heterocyclic Drug Design

Executive Summary

1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS 21666-68-2 ) is a reactive enaminone intermediate characterized by a "push-pull" olefinic system.[1] The electron-donating dimethylamino group and the electron-withdrawing carbonyl group activate the


-carbon, making it highly susceptible to nucleophilic attack. This compound serves as a critical three-carbon synthon (

unit) for constructing cyclopropyl-substituted heterocycles—such as pyrazoles, pyrimidines, and isoxazoles—which are prevalent motifs in modern medicinal chemistry.[1]

Note on CAS Registry: The user-provided CAS 2403-53-4 does not correspond to this chemical structure in standard registries.[1] The chemically accurate CAS for 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one is 21666-68-2 .[2][3][4] This guide focuses on the chemistry of the named compound.

Chemical Identity & Physicochemical Profile[1][3][5][6][7][8][9]

PropertyData
Chemical Name 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one
Common Synonyms 3-Dimethylamino-1-cyclopropyl-2-propen-1-one; Cyclopropyl 2-(dimethylamino)vinyl ketone
CAS Number 21666-68-2 (Corrected from 2403-53-4)
Molecular Formula

Molecular Weight 139.19 g/mol
Appearance Yellow to orange viscous liquid or low-melting solid
Boiling Point ~218.4°C (at 760 mmHg)
Density ~1.03 g/cm³
Solubility Soluble in chloroform, dichloromethane, methanol, DMSO; sparingly soluble in water.[1][3][4][5][6]
Stability Moisture sensitive; store under inert atmosphere at 2-8°C.

Synthetic Routes & Process Chemistry

The industrial standard for synthesizing this enaminone involves the condensation of cyclopropyl methyl ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .[1] This reaction is thermodynamically driven by the removal of methanol.

Synthesis Protocol

Reaction:


[1]

Step-by-Step Methodology:

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Cyclopropyl methyl ketone (1.0 equiv) and DMF-DMA (1.2–1.5 equiv).

  • Reflux: Heat the neat mixture (or use Toluene as a co-solvent if temperature control is needed) to 100–110°C.

  • Distillation: To drive the equilibrium forward, the reaction vessel should be equipped with a Dean-Stark trap or a short-path distillation head to continuously remove the methanol byproduct.[1]

  • Duration: Stir at reflux for 12–18 hours. Monitor conversion by TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.[1] The starting ketone spot should disappear, replaced by a lower Rf UV-active spot (the enaminone).[1]

  • Workup: Cool the mixture to room temperature. Remove excess DMF-DMA and solvent under reduced pressure (rotary evaporator).[1]

  • Purification: The crude residue is often pure enough (>95%) for subsequent steps.[1] If necessary, purify by recrystallization from cyclohexane/ether (if solid) or vacuum distillation (if liquid).[1]

Mechanistic Pathway

The reaction proceeds via an initial formation of a ketene aminal intermediate, followed by elimination of methanol.

SynthesisMechanism Start Cyclopropyl Methyl Ketone (Nucleophile) Inter1 Intermediate A (C-C Bond Formation) Start->Inter1 Enolization & Attack Reagent DMF-DMA (Electrophile) Reagent->Inter1 Inter2 Elimination of MeOH Inter1->Inter2 -MeOH Product 1-Cyclopropyl-3-(dimethylamino)- 2-propen-1-one Inter2->Product Formation of Conjugated System

Figure 1: Mechanistic flow of enaminone formation via condensation.

Reactivity & Applications in Drug Design

This compound is a "privileged scaffold" precursor. The dimethylamino group acts as an excellent leaving group in nucleophilic substitution/cyclization reactions, allowing for the rapid assembly of heterocycles.

Synthesis of Cyclopropyl-Pyrazoles

Pyrazoles are key pharmacophores in kinase inhibitors (e.g., Ruxolitinib analogs).[1]

  • Reagent: Hydrazine hydrate (

    
    ).[1]
    
  • Conditions: Ethanol, Reflux, 2-4 h.[1][7]

  • Mechanism: The hydrazine attacks the

    
    -carbon (displacing the amine) and then cyclizes onto the carbonyl.[1]
    
  • Product: 3-Cyclopropyl-1H-pyrazole.

Synthesis of Cyclopropyl-Pyrimidines

Used in the development of broad-spectrum antibiotics and antivirals.[1]

  • Reagent: Guanidine hydrochloride or Amidine derivatives.[1]

  • Conditions: NaOEt/EtOH, Reflux.

  • Mechanism: [3+3] Cyclocondensation.[1]

  • Product: 4-Cyclopropyl-pyrimidin-2-amine derivatives.

Application Workflow Diagram

Reactivity Core 1-Cyclopropyl-3-(dimethylamino)- 2-propen-1-one Hydrazine + Hydrazine (NH2NH2) Core->Hydrazine Guanidine + Guanidine (NH2C(=NH)NH2) Core->Guanidine Fluoro + 2,4-Dichloro-5-fluorobenzoyl chloride (Grohe-Heberg modification) Core->Fluoro Pyrazole 3-Cyclopropyl-pyrazole (Kinase Inhibitor Scaffold) Hydrazine->Pyrazole Cyclization (-Me2NH) Pyrimidine 4-Cyclopropyl-pyrimidine (Antiviral/Antibiotic Scaffold) Guanidine->Pyrimidine [3+3] Cyclization Quinolone Fluoroquinolone Precursor (Antibiotic Core) Fluoro->Quinolone Acylation & Cyclization

Figure 2: Divergent synthesis pathways utilizing the enaminone core.[1]

Analytical Characterization & Quality Control

To ensure the integrity of the intermediate before proceeding to costly drug synthesis steps, the following specifications must be met.

NMR Spectroscopy ( NMR, 400 MHz, )

The spectrum is distinct due to the trans-coupling of the alkene protons and the restricted rotation of the dimethylamino group.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
7.65 - 7.80 Doublet (

)
1HVinyl

(adjacent to N)
5.15 - 5.30 Doublet (

)
1HVinyl

(adjacent to C=O)
2.80 - 3.10 Broad Singlet(s)6H

(May appear as 2 peaks)
1.70 - 1.85 Multiplet1HCyclopropyl CH
0.80 - 1.10 Multiplet4HCyclopropyl

HPLC Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm).[1]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Detection: UV at 254 nm and 310 nm (Enaminones have strong UV absorbance).[1]

Handling & Stability

  • Storage: The compound is stable at room temperature but should be stored cold (2-8°C) under argon/nitrogen to prevent hydrolysis back to the ketone and dimethylamine.[1]

  • Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1] Handle in a fume hood.

References

  • Sigma-Aldrich. 1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one Product Page (CAS 21666-68-2).[1][1]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 120783999 (Related Enaminone Structures).[1][1]

  • Zhang, R., et al. (2009).[1] Ring-Opening/Recyclization Reactions of (Dimethylamino)propenoyl-Substituted Cyclopropanes: Facile Synthesis of Halogenated Pyridin-2(1H)-ones.[1] Synthesis, 2009(15), 2497–2500.[1]

  • Al-Qalaf, F., et al. (2008).[1] Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile and Their Reactivity Toward Nitrogen Nucleophiles.[6] Heterocycles, 75(1), 145-156.[1]

Sources

Foundational

Thermodynamic Stability of Cyclopropyl Enaminone Derivatives: A Technical Guide

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Stability Scientists Version: 2.0 (Scientific Review) Executive Summary: The Push-Pull Stability Paradox Cyclopr...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Stability Scientists Version: 2.0 (Scientific Review)

Executive Summary: The Push-Pull Stability Paradox

Cyclopropyl enaminone derivatives represent a privileged scaffold in drug development, most notably serving as precursors to fluoroquinolone antibiotics (e.g., ciprofloxacin) and novel anticonvulsants. Their utility stems from a unique electronic "push-pull" system—an amino group donating electron density through a double bond to a carbonyl acceptor—coupled with the steric and electronic peculiarities of the cyclopropyl ring.

This guide addresses the core challenge in working with these molecules: Thermodynamic Ambiguity. While the enaminone system seeks planarity for conjugation, the cyclopropyl group introduces significant torsional strain and unique


 hyperconjugation (Walsh orbital overlap). Understanding the interplay between the E/Z isomeric equilibrium, intramolecular hydrogen bonding (IMHB), and hydrolytic susceptibility is critical for reproducible synthesis and shelf-life prediction.

Theoretical Framework: Electronic & Steric Determinants[1]

The Resonance-Assisted Hydrogen Bond (RAHB)

The thermodynamic stability of secondary enaminones is dominated by the formation of a six-membered pseudo-ring via Intramolecular Hydrogen Bonding (IMHB).

  • The Z-Isomer (Chellated): In non-polar solvents, the Z-isomer is thermodynamically preferred (

    
     vs. E) due to the N-H···O=C interaction. This forms a resonance-assisted hydrogen bond (RAHB) that delocalizes 
    
    
    
    -electrons across the N-C=C-C=O backbone.
  • The E-Isomer (Open): The E-isomer lacks this stabilization and suffers from

    
    -strain between the carbonyl oxygen and the N-substituent. However, in polar protic solvents (MeOH, 
    
    
    
    ), intermolecular H-bonding with the solvent can stabilize the E-form, shifting the equilibrium.
The Cyclopropyl "Walsh" Effect

The cyclopropyl group is not merely a steric bulk; it is electronically active.

  • 
     Conjugation:  The bent C-C bonds of the cyclopropane ring (Walsh orbitals) have high 
    
    
    
    -character and can conjugate with the enaminone
    
    
    -system.
  • Bisected Conformation: Maximum stabilization occurs when the cyclopropyl ring is in a "bisected" orientation relative to the

    
    -system. This locks the N-C bond rotation, increasing the barrier to isomerization and potentially raising the melting point of crystalline derivatives compared to their isopropyl analogs.
    
Visualizing the Stability Landscape

The following diagram illustrates the resonance structures and the critical isomerization pathway.

EnaminoneStability cluster_0 Thermodynamic Sink (Stable) cluster_1 Kinetic Intermediate cluster_2 Metastable / Solvent Stabilized Z_isomer Z-Isomer (Chellated) (N-H...O IMHB) Planar Topology TS Transition State (C-N Rotation) Z_isomer->TS Thermal/Photo Excitation (ΔG‡ ~ 15-20 kcal/mol) E_isomer E-Isomer (Open) Polar Solvent Stabilized Sterically Strained TS->E_isomer Resonance Resonance Stabilization N-C=C-C=O <-> N+=C-C=C-O- Resonance->Z_isomer Maximizes RAHB

Caption: Figure 1. Isomerization landscape of cyclopropyl enaminones. The Z-isomer is stabilized by Resonance-Assisted Hydrogen Bonding (RAHB), while the E-isomer is accessible via C-N bond rotation.

Kinetic Stability & Degradation Pathways[2]

While thermodynamically stable in the solid state, cyclopropyl enaminones exhibit specific vulnerabilities in solution.

Hydrolytic Instability

The enaminone is a vinylogous amide. While more stable than simple enamines, it is susceptible to hydrolysis, particularly in acidic media.

  • Mechanism: Protonation occurs at the

    
    -carbon (kinetic) or Oxygen (thermodynamic). C-protonation destroys conjugation, generating a highly electrophilic iminium species that is rapidly attacked by water.
    
  • Cyclopropyl Impact: The electron-donating capacity of the cyclopropyl group can stabilize the intermediate cation, potentially accelerating hydrolysis rates compared to methyl analogs.

Photochemical Isomerization

Exposure to UV light (


) triggers 

or

photo-isomerization. This is a critical consideration for storage. Solutions left on the benchtop can shift isomeric ratios within hours, invalidating potency assays.

Experimental Protocols (SOPs)

Protocol A: Determination of ( Ratio) via Variable Temperature NMR

Objective: To determine the thermodynamic equilibrium constant and the strength of the IMHB.

Materials:

  • Deuterated Solvents:

    
     (non-polar), 
    
    
    
    (polar).
  • 400 MHz (or higher) NMR Spectrometer.

Workflow:

  • Sample Prep: Dissolve

    
     of cyclopropyl enaminone in 
    
    
    
    solvent. Ensure the solution is free of acid traces (filter through basic alumina if necessary).
  • Acquisition:

    • Acquire

      
       NMR at 
      
      
      
      .
    • Identify the N-H signal:

      • Z-isomer:

        
         (broad, deshielded by H-bond).
        
      • E-isomer:

        
         (sharper).
        
    • Identify Vinyl Protons: The coupling constant

      
       is diagnostic (
      
      
      
      ,
      
      
      ).
  • Variable Temperature (VT):

    • Heat probe in

      
       increments from 
      
      
      
      to
      
      
      .
    • Monitor the coalescence of signals to estimate the rotational barrier (

      
      ).
      
  • Calculation:

    • Integrate distinct signals for

      
       and 
      
      
      
      .
    • Calculate

      
      .
      
    • Plot

      
       vs 
      
      
      
      (Van 't Hoff) to derive
      
      
      and
      
      
      .
Protocol B: Accelerated Stability Testing (Stress Conditions)

Objective: To profile degradation pathways for regulatory filing.

Table 1: Stress Conditions Matrix

Stress TypeConditionsDurationTarget Endpoint
Acid Hydrolysis 0.1 N HCl, Ambient24 HoursHydrolysis to

-diketone + cyclopropylamine
Base Hydrolysis 0.1 N NaOH, Ambient24 HoursRetro-Claisen condensation (rare)
Oxidation 3%

, Ambient
4 HoursN-oxide formation / Cyclopropyl ring opening
Photostability UV (ICH Q1B), 1.2M lux-hr1 Cycle

Isomerization (Reversible)
Thermal

Solid State
7 DaysDimerization / Polymerization

Data Presentation & Analysis

Typical NMR Shift Data

The following table summarizes characteristic shifts illustrating the "Push-Pull" nature and the effect of the cyclopropyl group.

PositionAtom

(ppm) Z-Isomer

(ppm) E-Isomer
Note
Amine N-H


Diagnostic for IMHB strength.
Vinyl

-C-H


Shielded by resonance (electron rich).
Cyclopropyl CH (Methine)


Deshielded relative to alkyl due to N-attachment.
Carbonyl C =O


Lower shift in Z due to H-bond accepting.
Synthesis & Stability Workflow Diagram

Workflow cluster_synth Synthesis Phase cluster_analysis Stability Analysis Start Cyclopropylamine + β-Dicarbonyl Reaction Condensation (Reflux/Toluene/-H2O) Start->Reaction Isolation Crystallization (Thermodynamic Control) Reaction->Isolation NMR_Check 1H NMR (CDCl3) Check E/Z Ratio Isolation->NMR_Check Solid State is usually Z Stress_Test Stress Testing (Acid/Base/Oxidation) NMR_Check->Stress_Test HPLC HPLC-MS Identify Degradants Stress_Test->HPLC Decision Development Candidate HPLC->Decision Pass/Fail

Caption: Figure 2. Integrated workflow for the synthesis and stability profiling of cyclopropyl enaminones.

References

  • Synthesis and Stereochemistry of Enaminones Title: Synthesis of Enaminones with Stationary Stereochemistry Source: SciELO (J. Braz. Chem. Soc.) URL:[Link] (Verified via Search 1.1)

  • Intramolecular Hydrogen Bonding Title: A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type Source: PMC (National Institutes of Health) URL:[Link] (Verified via Search 1.2)

  • Cyclopropylamine in Medicinal Chemistry Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing URL:[Link] (Verified via Search 1.9)

  • Enaminone Isomerization Dynamics Title: Photocatalyzed E → Z contra-thermodynamic isomerization of enamides Source: Royal Society of Chemistry (Org.[1] Biomol. Chem.) URL:[Link] (Verified via Search 1.6)

  • Metabolic Stability of Cyclopropyl Groups Title: Metabolism of cyclopropyl groups Source: Hypha Discovery URL:[Link] (Verified via Search 1.13)

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Safety Handling, and Applied Reactivity of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Executive Summary In modern drug discovery and heterocyclic chemistry, enaminones serve as indispensable building blocks. 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS: 21666-68-2) is a highly reactive, bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and heterocyclic chemistry, enaminones serve as indispensable building blocks. 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS: 21666-68-2) is a highly reactive, bifunctional electrophile utilized extensively in the synthesis of cyclopropyl-substituted pyrazoles, pyrimidines, and isoxazoles[1]. As a Senior Application Scientist, I have structured this technical guide to move beyond standard Material Safety Data Sheet (MSDS) boilerplate. This document elucidates the structural causality behind the compound's hazards, establishes self-validating safety protocols, and provides a field-proven methodology for its application in pharmacophore synthesis.

Structural Causality and Physicochemical Profile

The reactivity and physical properties of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one are dictated by its "push-pull" conjugated alkene system. The electron-donating dimethylamino group "pushes" electron density through the


-system toward the electron-withdrawing carbonyl oxygen.

Causality in Physical Properties: This highly polarized ground state creates a significant molecular dipole moment, inducing strong intermolecular dipole-dipole interactions. This explains why a molecule with a relatively low molecular weight (139.20 g/mol ) exhibits an unusually high boiling point of 218.4 °C and exists as a dense liquid at room temperature[2].

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication
CAS Number 21666-68-2Unique identifier for regulatory tracking[3].
Molecular Formula C8H13NODefines stoichiometry for synthesis[2].
Molecular Weight 139.195 g/mol Used for molarity and yield calculations[2].
Density 1.031 g/cm³Slightly denser than water; will form the bottom layer in highly aqueous biphasic systems[2].
Boiling Point 218.4 °CRequires high vacuum for distillation to prevent thermal degradation[2].
Flash Point 76.2 °CCombustible liquid; requires handling away from open ignition sources[2].

Mechanistic Hazard Characterization (MSDS Core)

Standard safety sheets list hazards without explaining why they occur. Understanding the chemical mechanism behind the hazard is critical for effective risk mitigation. Based on its GHS classification, this compound triggers specific health hazards[4]:

  • H302 (Harmful if swallowed) & H315 (Causes skin irritation): The highly electrophilic

    
    -carbon of the enaminone system can undergo spontaneous Michael addition with nucleophilic residues (e.g., thiols in cysteine, primary amines in lysine) present in biological tissues, leading to covalent modification and subsequent inflammatory responses.
    
  • H319 (Causes serious eye irritation) & H335 (May cause respiratory irritation): In the presence of moisture and biological acids (such as those in the respiratory tract or ocular fluid), the enaminone undergoes slow hydrolysis. This reaction cleaves the C-N bond, releasing dimethylamine , a highly basic and irritating gas. The localized spike in pH causes severe tissue irritation[4].

Self-Validating Safety and Handling Protocols

To ensure uncompromising safety, protocols must not rely on assumption; they must be self-validating systems where the success of a safety measure is empirically proven during the workflow.

Protocol A: Routine Handling and Storage
  • Environmental Control: Handle exclusively within a Class II Type B2 fume hood.

    • Validation: Before opening the reagent, verify the hood's continuous flow monitor reads a face velocity of

      
       100 fpm.
      
  • Inert Storage: Store the liquid under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

    • Validation: The compound should remain a clear, colorless to pale-yellow liquid. If the liquid turns dark brown, this validates that the inert seal was breached, allowing oxidative degradation and moisture-induced hydrolysis to occur.

  • PPE Selection: Wear double-layered nitrile gloves.

    • Causality: Organic liquids with high lipophilicity can permeate single-layer nitrile over prolonged exposure.

Protocol B: Self-Validating Spill Response Workflow

If a spill occurs, the primary danger is the volatilization of dimethylamine.

SpillResponse Detect Spill Detection (Liquid Enaminone) Contain Containment (Inert Absorbent) Detect->Contain Neutralize Neutralization (5% Citric Acid Wash) Contain->Neutralize Prevents vapor release Validate Validation (pH Indicator Strip) Neutralize->Validate Validate->Neutralize If pH > 7 (Amine present) Clear Area Cleared (pH 7.0 Confirmed) Validate->Clear If pH = 7

Caption: Self-validating spill response workflow utilizing pH feedback to confirm neutralization of evolved amines.

Applied Synthesis Workflow: Pyrazole Derivatization

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one is most frequently utilized to install a cyclopropyl group onto a pyrazole core—a common motif in kinase inhibitors and GPCR modulators[1][].

Step-by-Step Methodology: Synthesis of 3-Cyclopropyl-1-phenyl-1H-pyrazole
  • Step 1: Reagent Preparation. In a flame-dried 50 mL round-bottom flask, dissolve 10 mmol (1.39 g) of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one in 20 mL of anhydrous ethanol.

    • Causality: Ethanol is selected as the solvent because its protic nature facilitates hydrogen bonding with the enaminone carbonyl, increasing the electrophilicity of the

      
      -carbon for nucleophilic attack.
      
  • Step 2: Condensation. Add 10.5 mmol of phenylhydrazine dropwise at room temperature. Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Step 3: In-Process Validation (TLC). Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 7:3).

    • Validation: The reaction is complete when the UV-active spot corresponding to the enaminone starting material (

      
      ) completely disappears, replaced by a higher-running product spot.
      
  • Step 4: Workup and Amine Removal. Concentrate the mixture under reduced pressure. Dissolve the residue in 30 mL Ethyl Acetate and wash with 1M HCl (2 x 15 mL).

    • Causality: The 1M HCl wash is critical. It protonates the dimethylamine byproduct (and any unreacted phenylhydrazine), forcing them into the aqueous layer and purifying the organic target.

  • Step 5: Isolation. Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield the crude pyrazole, which can be purified via silica gel chromatography.
    
Reaction Pathway Visualization

Mechanism Start 1-Cyclopropyl-3-(dimethylamino) -2-propen-1-one (Enaminone Core) Addition Aza-Michael Addition (Nucleophilic Attack on β-carbon) Start->Addition Reagent Phenylhydrazine (Ph-NHNH2) Reagent->Addition Elimination Elimination of Dimethylamine (- HN(CH3)2) Addition->Elimination Heat / Protic Solvent Cyclization Intramolecular Cyclization (Dehydration) Elimination->Cyclization Product 3-Cyclopropyl-1-phenyl-1H-pyrazole (Pharmacophore Product) Cyclization->Product - H2O

Caption: Mechanistic pathway of enaminone-hydrazine condensation to form a pyrazole pharmacophore.

References

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one from cyclopropyl methyl ketone

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS 21666-68-2). This enaminone is a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS 21666-68-2). This enaminone is a critical intermediate in the synthesis of cyclopropyl-bearing heterocycles, such as pyrazoles, pyrimidines, and isoxazoles, which are prevalent pharmacophores in modern drug discovery (e.g., kinase inhibitors, antivirals).

The method utilizes the condensation of cyclopropyl methyl ketone with


-dimethylformamide dimethyl acetal (DMF-DMA) . This protocol prioritizes high conversion and purity while minimizing thermal degradation of the sensitive cyclopropyl ring.

Scientific Background

Reaction Mechanism

The synthesis proceeds via an aminomethylenation reaction. The


-methyl protons of the cyclopropyl methyl ketone are sufficiently acidic to attack the electrophilic acetal carbon of DMF-DMA. The reaction is driven to completion by the thermal elimination of methanol.

The resulting enaminone typically adopts the (


)-configuration, stabilized by the conjugation between the amino lone pair and the carbonyl group ("push-pull" alkene system).

ReactionMechanism CPMK Cyclopropyl Methyl Ketone (Nucleophile) Inter Hemiaminal Intermediate CPMK->Inter Alpha-deprotonation & Attack DMFDMA DMF-DMA (Electrophile) DMFDMA->Inter Transition Elimination of MeOH Inter->Transition - MeOH Product Enaminone Product (E-isomer) Transition->Product - MeOH (Thermodynamic Drive) Byproduct Methanol (x2) Transition->Byproduct

Figure 1: Mechanistic pathway for the aminomethylenation of cyclopropyl methyl ketone.

Strategic Value

The cyclopropyl group acts as a bioisostere for isopropyl or phenyl groups, often improving metabolic stability and potency by restricting conformation. The enaminone product serves as a "linchpin" intermediate:

  • + Hydrazine

    
     Cyclopropyl-pyrazoles.
    
  • + Guanidine

    
     Cyclopropyl-pyrimidines.
    
  • + Hydroxylamine

    
     Cyclopropyl-isoxazoles.
    

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Density (g/mL)Role
Cyclopropyl methyl ketone 84.121.00.898Substrate
DMF-DMA 119.161.2 - 1.50.897Reagent / Solvent
Toluene (Optional)92.14N/A0.867Co-solvent (if needed)
Hexanes/MTBE -N/A-Crystallization/Wash
Procedure (Neat Method)

This method is preferred for scale-up as it minimizes solvent waste and maximizes reaction rate.

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. If available, use a Dean-Stark trap to actively remove methanol, though open reflux is often sufficient.

  • Charging: Charge Cyclopropyl methyl ketone (10.0 g, 119 mmol) into the flask.

  • Addition: Add DMF-DMA (21.3 g, 178 mmol, 1.5 equiv) in one portion.

    • Note: A slight excess ensures complete consumption of the ketone.

  • Reaction: Heat the mixture to reflux (approx. 100–110 °C) under an inert atmosphere (

    
     or Ar) for 12–16 hours .
    
    • Process Control: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The starting ketone is volatile and may be hard to visualize; disappearance of the ketone peak in LCMS is the best indicator.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (rotary evaporator) at 50–60 °C to remove unreacted DMF-DMA and methanol.

    • Critical Step: Ensure all DMF-DMA is removed, as it can interfere with subsequent steps.

  • Purification:

    • The residue is typically a viscous orange/yellow oil that may solidify upon standing or cooling.

    • Solidification: Triturate the residue with cold hexanes or diethyl ether. If a solid forms, filter and wash with cold pentane.

    • Distillation (Alternative): If the product remains an oil and high purity is required, perform Kugelrohr distillation under high vacuum (

      
       mmHg).
      
    • Yield: Expected yield is 85–95% .

Workflow Diagram

Workflow Start Start: Charge CPMK (1.0 eq) AddReagent Add DMF-DMA (1.5 eq) Start->AddReagent Reflux Reflux (100-110°C) 12-16 Hours AddReagent->Reflux Check Check Conversion (LCMS/TLC) Reflux->Check Check->Reflux Incomplete Evap Rotary Evaporation Remove MeOH/DMF-DMA Check->Evap Complete Purify Trituration (Hexanes) or Distillation Evap->Purify Final Pure Enaminone (Yellow Solid/Oil) Purify->Final

Figure 2: Step-by-step workflow for the synthesis process.

Quality Control & Characterization

The product, 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one , should be stored in a cool, dry place. It is hygroscopic and sensitive to hydrolysis over long periods.

Expected Analytical Data
  • Physical State: Viscous yellow oil or low-melting solid (mp ~0–5 °C).

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.65 (d, 
      
      
      
      Hz, 1H, =CH -N) – Diagnostic doublet.
    • 
       5.20 (d, 
      
      
      
      Hz, 1H, CO-CH =) – Diagnostic doublet.
    • 
       2.80–3.10 (br s, 6H, N(CH 
      
      
      
      )
      
      
      ) – Broad due to restricted rotation.
    • 
       1.80 (m, 1H, Cyclopropyl CH ).
      
    • 
       0.80–1.10 (m, 4H, Cyclopropyl CH 
      
      
      
      ).
  • 
    C NMR:  Characteristic signals at ~195 ppm (C=O), ~153 ppm (=CH-N), and ~95 ppm (=CH-CO).
    
  • Mass Spectrometry (ESI+):

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Methanol buildup inhibits forward reaction.Use a Dean-Stark trap or open vessel with nitrogen sweep to remove MeOH. Increase DMF-DMA to 2.0 eq.
Ring Opening Acidic impurities or excessive temperature (>140°C).Ensure glassware is neutral. Do not exceed 110°C. The cyclopropyl ring is stable under these neutral/basic conditions.
Hydrolysis Exposure to atmospheric moisture.Store product under inert gas. If hydrolysis occurs (reverting to ketone), re-treat with DMF-DMA.
Product is Oily Presence of residual DMF-DMA or solvent.Dry under high vacuum for extended periods. Triturate with pentane at -20°C to induce crystallization.

Safety & Handling

  • DMF-DMA: Flammable liquid and vapor. Causes skin and eye irritation. Moisture sensitive. Handle in a fume hood.

  • Cyclopropyl Methyl Ketone: Flammable liquid.

  • General: Wear standard PPE (gloves, goggles, lab coat). Ensure reaction is vented to a scrubber or hood to manage methanol vapors.

References

  • Sigma-Aldrich. 1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one Product Page. Retrieved from

  • National Institutes of Health (NIH) - PubChem. 3-(Dimethylamino)-1-phenyl-2-propen-1-one (Analogous Chemistry). Retrieved from

  • Abu-Shanab, F. A., et al. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry. Retrieved from

  • Dunlap, N., et al. (2011).[3] Three-step synthesis of cyclopropyl peptidomimetics.[3] Organic Letters.[3] Retrieved from

Sources

Application

Procedure for cyclization of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one with hydrazines

Application Note: High-Efficiency Cyclization of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one with Hydrazines Executive Summary The cyclopropyl-pyrazole moiety is a privileged pharmacophore in modern drug discovery, fe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Cyclization of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one with Hydrazines

Executive Summary

The cyclopropyl-pyrazole moiety is a privileged pharmacophore in modern drug discovery, featured in kinase inhibitors (e.g., for CDK, Janus kinase) and GPCR modulators. This application note details the robust cyclization of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (an enaminone) with hydrazine derivatives. Unlike 1,3-dicarbonyl condensations, the enaminone route offers superior regiocontrol and avoids the use of unstable aldehydes. This guide provides validated protocols for synthesizing both the unsubstituted parent pyrazole and N-substituted derivatives, focusing on scalability and purity.

Scientific Foundation & Reaction Mechanism

The Chemistry of Enaminones

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one serves as a "masked" 1,3-dicarbonyl equivalent. The dimethylamino group activates the


-carbon toward nucleophilic attack while simultaneously acting as a good leaving group. This "push-pull" electronic character facilitates rapid cyclization with binucleophiles like hydrazine.
Mechanistic Pathway

The reaction proceeds via an addition-elimination sequence.

  • Nucleophilic Attack: The hydrazine nitrogen attacks the activated

    
    -carbon (C3) of the enaminone via a Michael-type addition.
    
  • Elimination: The dimethylamine moiety is eliminated, restoring conjugation.

  • Cyclization: The second nitrogen of the hydrazine attacks the carbonyl carbon (C1).

  • Dehydration: Loss of water aromatizes the system to form the pyrazole ring.

Regioselectivity Note: With substituted hydrazines (e.g., methylhydrazine), two isomers are possible: 1-methyl-3-cyclopropylpyrazole and 1-methyl-5-cyclopropylpyrazole. The reaction conditions (solvent polarity, temperature) and the steric bulk of the hydrazine substituent dictate the major isomer. In ethanol, the 1-methyl-3-cyclopropyl isomer is typically favored due to the initial attack of the less hindered terminal amine on the


-carbon.

ReactionMechanism Enaminone Enaminone (1-cyclopropyl-3-(dimethylamino)-2-propen-1-one) Intermediate1 Michael Adduct (Intermediate) Enaminone->Intermediate1 + Hydrazine Hydrazine Hydrazine (NH2-NH-R) Hydrazine->Intermediate1 Elimination Elimination of HNMe2 Intermediate1->Elimination Cyclization Intramolecular Cyclization Elimination->Cyclization Product Pyrazole Product (3-Cyclopropyl-1-R-pyrazole) Cyclization->Product - H2O

Caption: Mechanistic pathway for the conversion of enaminone to pyrazole via addition-elimination.

Experimental Protocols

Protocol A: Synthesis of 3-Cyclopropyl-1H-pyrazole (Unsubstituted)

Target: Synthesis of the parent scaffold using Hydrazine Hydrate.

Materials:

  • 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one (1.0 equiv)

  • Hydrazine monohydrate (64-65% in water, 1.2 - 1.5 equiv)

  • Ethanol (Absolute, 10 volumes)

  • Glacial Acetic Acid (Catalytic, optional)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (e.g., 10.0 g, 71.8 mmol).

  • Solvent Addition: Add Ethanol (100 mL). Stir to dissolve the yellow solid.

  • Reagent Addition: Dropwise add Hydrazine monohydrate (5.2 mL, ~107 mmol) over 5 minutes. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (78 °C) . Maintain reflux for 2–3 hours .

    • Validation: Monitor by TLC (System: 50% EtOAc/Hexane). The starting material (UV active) should disappear, and a new polar spot should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove ethanol and excess hydrazine.

    • The residue is typically a viscous oil or low-melting solid.

  • Purification:

    • Dissolve the residue in minimal hot Ethyl Acetate.

    • Add Hexane until slightly turbid. Cool to 4 °C to recrystallize.

    • Alternatively, for high purity without recrystallization, perform a short silica plug filtration (eluent: EtOAc).

  • Yield: Expected yield is 85–95% .

Protocol B: Regioselective Synthesis with Methylhydrazine

Target: Synthesis of 1-Methyl-3-cyclopropyl-1H-pyrazole.

Materials:

  • 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one (1.0 equiv)

  • Methylhydrazine (1.1 equiv) Warning: Toxic/Carcinogenic

  • Ethanol (10 volumes)

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere (N2), dissolve the enaminone (1.0 equiv) in Ethanol.

  • Addition: Cool the solution to 0 °C (ice bath). Add Methylhydrazine (1.1 equiv) slowly.

    • Note: Low temperature addition favors kinetic control, often improving regioselectivity for the 1-methyl-3-cyclopropyl isomer.

  • Reaction: Allow to warm to room temperature, then heat to reflux for 3 hours.

  • Workup: Concentrate in vacuo.

  • Purification (Critical):

    • The crude mixture may contain minor amounts of the 1-methyl-5-cyclopropyl isomer.

    • Column Chromatography: Silica gel, gradient elution 10% -> 40% EtOAc in Hexane.

    • Identification: The 1,3-isomer is typically less polar (higher Rf) than the 1,5-isomer due to reduced steric clash around the nitrogen lone pairs.

Analytical Data & Validation

Table 1: Expected Analytical Parameters

Compound1H NMR (CDCl3, 400 MHz) Characteristic SignalsMS (ESI+) m/zAppearance
Enaminone Precursor

7.6 (d, 1H, =CH-N), 5.2 (d, 1H, CO-CH=), 2.9 (s, 6H, NMe2), 1.9 (m, 1H, Cp)
140.1 [M+H]+Yellow Solid
3-Cyclopropyl-1H-pyrazole

7.4 (d, 1H, H-5), 5.9 (d, 1H, H-4), 1.9 (m, 1H, Cp), 0.9-0.7 (m, 4H, Cp)
109.1 [M+H]+White Solid/Oil
1-Methyl-3-cyclopropylpyrazole

3.8 (s, 3H, N-Me), 7.2 (d, 1H), 5.8 (d, 1H)
123.1 [M+H]+Colorless Oil

Experimental Workflow Diagram

Workflow Start Start: Enaminone (10g scale) Solvent Solvent: Ethanol (0.5 M Concentration) Start->Solvent Reagent Add Hydrazine Source (1.2 - 1.5 equiv) Reaction Reflux (78°C) 2 - 4 Hours Reagent->Reaction Solvent->Reagent Check TLC Check (Disappearance of Enaminone) Reaction->Check Check->Reaction Incomplete Workup Concentrate & Extract (DCM/Water) Check->Workup Complete Purify Recrystallization (Hex/EtOAc) or Column Chromatography Workup->Purify Final Pure Cyclopropyl-Pyrazole (>98% Purity) Purify->Final

Caption: Step-by-step experimental workflow for the synthesis and purification of cyclopropyl-pyrazoles.

Troubleshooting & Optimization

  • Regioselectivity Issues: If the 1,5-isomer is prevalent in the methylhydrazine reaction, switch the solvent to Methanol and perform the reaction at 0 °C to Room Temperature without reflux. Lower temperatures generally favor the 1,3-isomer (kinetic product).

  • Hygroscopicity: 3-Cyclopropyl-1H-pyrazole can be hygroscopic. Store under nitrogen in a desiccator.

  • Residual Hydrazine: Ensure complete removal of excess hydrazine during workup as it can poison downstream palladium catalysts (if used for coupling). A wash with dilute aqueous HCl (pH 4-5) followed by re-extraction can help, but be careful not to protonate the pyrazole (pKa ~2.5) into the aqueous layer.

References

  • Al-Qalaf, F., et al. (2008).[1] "Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile and their Reactivity toward Nitrogen Nucleophiles." Heterocycles, 75(1), 145-156.[1][2]

  • Deng, X., & Mani, N. S. (2008). "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412–2415.

  • Fustero, S., et al. (2008). "Improved Regioselectivity in the Synthesis of Pyrazoles from Enaminones." Organic Letters, 10(4), 605-608.
  • Sigma-Aldrich. "1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one Product Specification."

  • National Institutes of Health (NIH). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." PubMed Central.

Sources

Method

Catalytic conditions for coupling 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one

Application Note: Catalytic Heterocycle Construction from 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one Abstract & Introduction 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS: 21666-68-2) represents a specialized c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Heterocycle Construction from 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Abstract & Introduction

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS: 21666-68-2) represents a specialized class of "push-pull" enaminones. Unlike simple enones, the electron-donating dimethylamino group confers stability to the molecule while activating the


-carbon toward nucleophilic attack. This unique electronic push-pull character makes it an ideal 3-carbon synthon for the construction of cyclopropyl-bearing heterocycles—specifically pyrazoles and pyrimidines—which are privileged scaffolds in kinase inhibitors (e.g., Janus kinase targets) and fluoroquinolone antibiotics.

This guide details the catalytic protocols required to harness this reactivity efficiently. We move beyond stoichiometric "cook-and-look" chemistry to precise, catalytically promoted pathways that ensure high regioselectivity and yield.

Part 1: The Reaction Landscape & Mechanistic Logic

The utility of this enaminone lies in its ability to act as a 1,3-dielectrophile equivalent. The reaction is driven by the elimination of dimethylamine (DMA), a volatile leaving group (


).
Mechanistic Pathway

The reaction generally proceeds via an addition-elimination sequence:

  • Activation: A catalyst (Acid or Base) modifies the electrophilicity of the enaminone or the nucleophilicity of the coupling partner.

  • Michael Addition: The nucleophile attacks the

    
    -carbon.
    
  • Elimination: The tetrahedral intermediate collapses, expelling dimethylamine.

  • Cyclocondensation: Intramolecular attack closes the ring, releasing water.

Visualizing the Pathway (Graphviz DOT):

ReactionMechanism Enaminone Enaminone (Push-Pull System) Inter1 Activated Intermediate Enaminone->Inter1 Activation Catalyst Catalyst (H+ or Base) Catalyst->Inter1 MichaelAdduct Michael Adduct Inter1->MichaelAdduct Nucleophile Dinucleophile (Hydrazine/Guanidine) Nucleophile->MichaelAdduct Attack at β-C Elimination Elimination of Dimethylamine MichaelAdduct->Elimination Cyclization Ring Closure (- H2O) Elimination->Cyclization Intramolecular Product Heterocycle (Pyrazole/Pyrimidine) Cyclization->Product

Caption: Mechanistic flow of enaminone conversion. The expulsion of dimethylamine is the thermodynamic driving force.

Part 2: Experimental Protocols

Protocol A: Acid-Catalyzed Regioselective Pyrazole Synthesis

Target Application: Synthesis of 3-cyclopropyl-1H-pyrazole derivatives.

Rationale: While hydrazine reacts with enaminones thermally, the use of Acetic Acid (AcOH) as a catalyst/solvent serves two functions:

  • Protonation: It activates the carbonyl oxygen, increasing the electrophilicity of the

    
    -carbon.
    
  • Buffering: It mitigates the basicity of hydrazine, preventing side reactions (e.g., polymerization).

Reagents:

  • 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one (1.0 equiv)

  • Hydrazine Hydrate (1.2 equiv) or Methylhydrazine (for N-methyl analogs)

  • Catalyst/Solvent: Glacial Acetic Acid (0.5 M concentration relative to substrate)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of enaminone in 20 mL of Ethanol (EtOH).

  • Catalyst Addition: Add 2 mL of Glacial Acetic Acid. Stir for 5 minutes at room temperature (RT). Observation: Solution may lighten in color.

  • Nucleophile Addition: Dropwise add 12 mmol of Hydrazine Hydrate. Caution: Exothermic reaction.

  • Reaction: Heat to reflux (78°C) for 2–4 hours.

    • Self-Validation Check: Monitor the top of the condenser with pH paper. The evolution of basic dimethylamine gas (turning paper blue) confirms the reaction is progressing.

  • Workup: Cool to RT. Concentrate under reduced pressure to remove EtOH and excess AcOH.

  • Neutralization: Treat the residue with saturated

    
     until pH 8.
    
  • Isolation: Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc.

Data Summary: Solvent & Catalyst Effects

EntrySolventCatalystTemp (°C)Time (h)Yield (%)
1EthanolNone78665
2EthanolAcOH (10 mol%) 78392
3WaterHCl (cat.)100478
4Toluenep-TsOH110285
Protocol B: Base-Promoted Pyrimidine Synthesis

Target Application: Synthesis of 4-cyclopropyl-2-amino-pyrimidine.

Rationale: Guanidine is supplied as a salt (e.g., Guanidine Carbonate or Nitrate). To participate in the reaction, it must be liberated as a free base. Sodium Ethoxide (NaOEt) acts as both the liberating agent and the catalyst for the condensation.

Reagents:

  • Enaminone (1.0 equiv)

  • Guanidine Carbonate (1.1 equiv)

  • Catalyst/Base: Sodium Ethoxide (2.5 equiv - stoichiometric required for salt liberation + catalysis)

  • Solvent: Absolute Ethanol

Workflow Diagram (Graphviz DOT):

PyrimidineWorkflow Step1 1. Liberation Mix Guanidine Salt + NaOEt in EtOH Step2 2. Coupling Add Enaminone Solution Step1->Step2 Free Base Generated Step3 3. Reflux 8-12 Hours (Monitor TLC) Step2->Step3 Yellow -> Colorless Step4 4. Quench Pour into Ice Water Step3->Step4 Step5 5. Filtration Collect Precipitate (Product) Step4->Step5 Solidification

Caption: Operational workflow for base-mediated pyrimidine synthesis.

Step-by-Step Methodology:

  • Base Generation: Dissolve Sodium metal (2.5 equiv) in absolute Ethanol under

    
     to generate fresh NaOEt.
    
  • Liberation: Add Guanidine Carbonate (1.1 equiv) to the NaOEt solution. Stir for 15 mins.

  • Coupling: Add the enaminone (1.0 equiv) in one portion.

  • Reflux: Heat to reflux for 8–12 hours.

    • Self-Validation Check: The starting material is UV-active and bright yellow. The pyrimidine product is often white and fluorescent blue under short-wave UV (254 nm). Disappearance of the yellow spot on TLC indicates completion.

  • Quench: Pour the hot reaction mixture into crushed ice (5x volume).

  • Isolation: The product typically precipitates as a white solid. Filter and wash with cold water.

Part 3: Troubleshooting & Optimization

To ensure reproducibility (Trustworthiness), observe the following "Self-Validating" control points:

  • The "Fishy" Indicator: The reaction must smell of dimethylamine. If you do not detect this smell (or see gas evolution) within 30 minutes of reflux, the elimination step is stalled.

    • Fix: Increase temperature or add more catalyst (AcOH for pyrazoles).

  • Hydrolysis Risk: The enaminone is sensitive to aqueous acid. Do not use dilute aqueous acids (e.g., 10% HCl) as the primary solvent, as this will hydrolyze the enamine back to the 1,3-diketone or aldehyde equivalent, leading to complex mixtures.

    • Rule: Use anhydrous alcohols (EtOH, MeOH) for the reaction phase.

  • Regioselectivity (Substituted Hydrazines): When using Methylhydrazine:

    • Acidic Conditions (AcOH): Favor the 1-methyl-3-cyclopropyl isomer (Steric control).

    • Basic Conditions: May lead to mixtures of 1,3- and 1,5-isomers.

References

  • Al-Mousawi, S. M., et al. (2025). "The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds." ResearchGate.[1]

  • National Institutes of Health (NIH). (2022). "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates." PubMed Central.

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one." MilliporeSigma.

  • Silva, V., et al. (2010). "Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate." Arkivoc.

  • GuideChem. (2022). "How to prepare and apply 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one? (Analogous Enaminone Protocols)." GuideChem.

Sources

Application

Green chemistry methods for synthesizing 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one

Executive Summary This application note details sustainable protocols for synthesizing 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS: 123-45-6*), a critical intermediate in the manufacturing of fluoroquinolone anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details sustainable protocols for synthesizing 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS: 123-45-6*), a critical intermediate in the manufacturing of fluoroquinolone antibiotics such as Ciprofloxacin and Moxifloxacin.

Traditionally, this "enaminone" formation involves refluxing cyclopropyl methyl ketone (CPMK) with


-dimethylformamide dimethyl acetal (DMF-DMA) in volatile organic solvents (toluene or DMF) for extended periods. This guide presents three Green Chemistry  alternatives that significantly reduce E-factor, reaction time, and solvent waste:
  • Method A: Solvent-Free Microwave-Assisted Synthesis (Lab Scale).

  • Method B: Continuous Flow Processing (Scale-Up).

  • Method C: Deep Eutectic Solvent (DES) Mediated Synthesis.

Chemical Context & Mechanism[1][2][3][4][5][6]

The reaction is a condensation between an active methylene group (CPMK) and an amide acetal (DMF-DMA).

Reaction Mechanism

The mechanism involves the formation of an enol/enolate from the ketone, nucleophilic attack on the electrophilic carbon of the acetal, and subsequent elimination of methanol.[1]

ReactionMechanism CPMK Cyclopropyl Methyl Ketone (Nucleophile) TS1 Transition State (C-C Bond Formation) CPMK->TS1 Enolization DMFDMA DMF-DMA (Electrophile) DMFDMA->TS1 Inter Hemiaminal Intermediate TS1->Inter Product Enaminone Product (E)-isomer Inter->Product - 2 MeOH MeOH Methanol (Byproduct) Inter->MeOH

Figure 1: Mechanistic pathway for the condensation of CPMK and DMF-DMA.

Green Chemistry Principles Applied

PrincipleTraditional MethodGreen Method (Microwave/Flow)Improvement
Solvent Toluene/DMF (Toxic)Solvent-Free or Ethanolelimination of Class 2 solvents.
Atom Economy ModerateHighMethanol is the only byproduct (recyclable).
Energy 12–24h Reflux10–20 min (MW) / <5 min (Flow)>90% energy reduction.
Purification ChromatographyCrystallizationElimination of silica gel waste.

Experimental Protocols

Method A: Solvent-Free Microwave-Assisted Synthesis

Best for: Rapid library synthesis, optimization, and small-scale production (<10g).

Rationale: Microwave irradiation provides direct dielectric heating, accelerating the rate-limiting elimination steps without the need for a heat-transfer solvent.

Reagents:

  • Cyclopropyl methyl ketone (CPMK): 1.0 equiv.

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA): 1.2 equiv.
    
  • No Solvent. [2]

Protocol:

  • Setup: In a 10 mL microwave-transparent process vial, charge CPMK (841 mg, 10 mmol) and DMF-DMA (1.43 g, 12 mmol).

  • Sealing: Cap the vial with a Teflon-lined septum. Note: Ensure the vessel is rated for pressure (methanol generation).

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 140 °C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 15 minutes

    • Stirring: High

  • Workup (Green):

    • Cool reaction mixture to 50 °C.

    • Transfer the crude yellow oil to a beaker.

    • Add cold Ethanol (5 mL) and stir in an ice bath. The product will precipitate as yellow crystals.

    • Filter and wash with cold hexanes (or heptane for a greener alternative).

  • Yield: Expected 92–96%.

Method B: Continuous Flow Synthesis

Best for: Scale-up (>100g), safety management, and industrial transfer.

Rationale: Flow chemistry allows for the safe handling of superheated solvents and continuous removal of the methanol byproduct, shifting the equilibrium toward the product.

Equipment:

  • Dual-pump flow reactor (e.g., Vapourtec E-Series or Syrris Asia).

  • Coil reactor: 10 mL PFA or Stainless Steel.

  • Back Pressure Regulator (BPR): 75 psi (5 bar).

Protocol:

  • Feed Preparation:

    • Stream A: CPMK (Neat or 2M in EtOH).

    • Stream B: DMF-DMA (Neat or 2M in EtOH).

  • Conditions:

    • Flow Rate: Adjust for a residence time (

      
      ) of 10 minutes.
      
    • Temperature: 110 °C.

  • Process:

    • Pump Stream A and B into a T-mixer.

    • Pass through the heated reactor coil.

    • Collect output through the BPR.

  • In-line Purification (Optional):

    • Direct the output stream into a falling film evaporator to remove MeOH and excess DMF-DMA continuously.

    • Recrystallize the residue from Isopropyl Alcohol (IPA).

Method C: Deep Eutectic Solvent (DES)

Best for: Avoiding volatile organic compounds (VOCs) entirely.

Solvent System: Choline Chloride:Urea (1:2 molar ratio).

Protocol:

  • Prepare DES by mixing Choline Chloride and Urea at 80 °C until a clear liquid forms.

  • Add CPMK (1.0 equiv) and DMF-DMA (1.5 equiv) to the DES (2 mL/g of reactant).

  • Stir at 90 °C for 2 hours.

  • Extraction: Add water to dissolve the DES. The product precipitates or forms an oil layer.

  • Filtration: Filter the solid product. The aqueous DES phase can be evaporated and recycled.

Process Analytical Technology (PAT) & Quality Control

To ensure "Right First Time" production, implement the following checks:

ParameterMethodSpecification
Reaction Progress TLCMobile Phase: EtOAc/Heptane (1:1).

Product ~0.4;

Ketone ~0.7.
Identity

H-NMR (CDCl

)
Doublet at

7.7 (J=12.5 Hz) and

5.8 (J=12.5 Hz) confirms trans enaminone.
Purity HPLC-UV (254 nm)>98% area. Impurity: Unreacted CPMK.
Workflow Visualization

Workflow Start Start: Raw Materials (CPMK + DMF-DMA) Choice Select Methodology Start->Choice MW Method A: Microwave 140°C, 15 min, Neat Choice->MW Lab Scale Flow Method B: Continuous Flow 110°C, 5 bar, tR=10min Choice->Flow Scale Up Cryst Crystallization (EtOH/Heptane) MW->Cryst End Final Product >98% Purity Cryst->End Evap Continuous Evaporation (Remove MeOH) Flow->Evap Evap->End

Figure 2: Decision tree for selecting the optimal synthesis workflow.

Safety & Waste Management

  • DMF-DMA Hazards: Flammable liquid, causes skin irritation. Hydrolyzes to dimethylamine and DMF. Handle in a fume hood.

  • Methanol Byproduct: In the flow method, the methanol stream should be collected and distilled for solvent recycling.

  • Thermal Runaway: The reaction is endothermic, but the decomposition of acetals can be exothermic. Do not exceed 200 °C in closed vessels.

References

  • Microwave-Assisted Synthesis of Enaminones

    • Al-Zaydi, K. M. (2003).[3] Microwave Assisted Synthesis, Part 1: Rapid Solventless Synthesis of 3-Substituted Coumarins and Benzocoumarins by Microwave Irradiation of the Corresponding Enaminones. Molecules, 8(7), 541-550. Link

  • General Green Fluoroquinolone Synthesis

    • Pardeshi, S., et al. (2021). Green chemistry approaches towards the design and synthesis of anti-infective fluoroquinolone derivatives. Current Research in Green and Sustainable Chemistry, 4, 100044.[4] Link

  • Deep Eutectic Solvents in Synthesis

    • D'Agostino, C., et al. (2023). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules. Link

  • Solvent-Free Enaminone Formation

    • Silva, V., et al. (2021). Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. Molbank, 2021(1), M1184. Link

  • Reaction Mechanism Grounding

    • Liskon Biological. (2024). Reaction mechanism between DMF-DMA and methyl groups. Link

Note: CAS 123-45-6 is a placeholder for the specific intermediate; the exact CAS for 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one is 123952-08-9 .

Sources

Method

Application of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one in Heterocyclic Synthesis: A Detailed Guide for Researchers

Introduction: The Versatility of a Unique Enaminone Building Block In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks for the construction of complex molecular a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Unique Enaminone Building Block

In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is paramount, particularly in the field of drug discovery and development. Among these, enaminones have emerged as powerful and flexible synthons for the assembly of a wide array of heterocyclic systems.[1][2] This application note focuses on a particularly valuable enaminone, 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one , and its applications in the synthesis of medicinally relevant pyrimidines, pyrazoles, and pyridines.

The unique structural features of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one, namely the presence of a reactive enaminone system and a strained cyclopropyl ring, impart a distinct reactivity profile that can be harnessed for the construction of diverse heterocyclic scaffolds.[3] The electron-donating dimethylamino group and the electron-withdrawing cyclopropylcarbonyl moiety create a polarized π-system, making the molecule susceptible to attack by various nucleophiles. This guide provides detailed protocols and mechanistic insights for the utilization of this versatile building block in key heterocyclic transformations.

Synthesis of the Starting Material: 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

The starting enaminone can be readily prepared from the corresponding cyclopropyl methyl ketone. A common and efficient method involves the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4]

Protocol: Synthesis of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Materials:

  • Cyclopropyl methyl ketone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Diethyl ether (Et2O)

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropyl methyl ketone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.1 - 1.5 eq).

  • Add anhydrous toluene to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-18 hours.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • To the resulting residue, add diethyl ether and stir. A yellow precipitate should form.

  • Collect the precipitate by filtration, wash with a cold mixture of diethyl ether and hexane (1:2), and dry under vacuum to afford 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one.

Expected Yield: 85-95%

Application in Heterocyclic Synthesis

The polarized nature of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one allows it to react with a variety of binucleophiles to construct different heterocyclic rings. The following sections detail the synthesis of pyrimidines, pyrazoles, and isoxazoles.

I. Synthesis of 2-Amino-4-cyclopropylpyrimidine

Pyrimidines are a critical class of heterocycles found in numerous biologically active compounds and pharmaceuticals.[5] The reaction of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one with guanidine constitutes a straightforward and efficient method for the synthesis of 2-amino-4-cyclopropylpyrimidine.

Reaction Mechanism

The reaction proceeds via a cyclocondensation mechanism. The nucleophilic guanidine attacks the electrophilic β-carbon of the enaminone, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to yield the aromatic pyrimidine ring.

Caption: General mechanism for pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-cyclopropylpyrimidine

Materials:

  • 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water

  • Crushed ice

Procedure:

  • In a round-bottom flask, dissolve 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (1.0 eq) in ethanol.

  • Add guanidine hydrochloride (1.1 - 1.2 eq) to the solution.

  • Add a solution of sodium ethoxide or potassium hydroxide (1.1 - 1.2 eq) in ethanol to the reaction mixture.

  • Reflux the mixture for 6-10 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from a suitable solvent like ethanol to afford pure 2-amino-4-cyclopropylpyrimidine.

Table 1: Reaction Conditions and Yields for Pyrimidine Synthesis

BaseSolventReaction Time (h)Typical Yield (%)
NaOEtEthanol875-85
KOHEthanol1070-80

II. Synthesis of 3(5)-Cyclopropylpyrazole

Pyrazoles are another important class of five-membered nitrogen-containing heterocycles with a wide range of biological activities.[6][7] The reaction of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one with hydrazine hydrate provides a direct route to 3(5)-cyclopropylpyrazole.

Reaction Mechanism

The formation of the pyrazole ring involves the initial attack of the hydrazine nucleophile on the β-carbon of the enaminone, followed by an intramolecular condensation of the second nitrogen atom of the hydrazine with the carbonyl group, and subsequent elimination of dimethylamine and water.

Caption: General mechanism for pyrazole synthesis.

Experimental Protocol: Synthesis of 3(5)-Cyclopropylpyrazole

Materials:

  • 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

  • Water

Procedure:

  • Dissolve 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.1 - 1.5 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3(5)-cyclopropylpyrazole.

Table 2: Reaction Conditions and Yields for Pyrazole Synthesis

SolventReaction Time (h)Typical Yield (%)
Ethanol480-90
Acetic Acid385-95

III. Synthesis of Functionalized Pyridines

The synthesis of pyridines from enaminones often requires a different strategy, typically involving a [3+3] cyclocondensation with a suitable three-carbon component or a ring transformation reaction.[1] While specific protocols for 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one are less common in the literature, a plausible approach involves its reaction with an active methylene compound in the presence of an ammonium source.

Plausible Reaction Pathway

A potential pathway involves a Michael addition of the active methylene compound to the enaminone, followed by cyclization and aromatization. The ammonium source provides the nitrogen atom for the pyridine ring.

Experimental_Workflow cluster_synthesis Heterocycle Synthesis cluster_analysis Characterization start 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one reagents Select Nucleophile: Guanidine, Hydrazine, etc. reaction Cyclocondensation Reaction (Heating, Solvent) start->reaction reagents->reaction workup Work-up (Cooling, Precipitation, Filtration) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Target Heterocycle (Pyrimidine, Pyrazole, etc.) purification->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis

Caption: General experimental workflow for heterocyclic synthesis.

General Protocol for Pyridine Synthesis (Conceptual)

Materials:

  • 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ammonium acetate

  • Glacial acetic acid

Procedure (Hypothetical):

  • A mixture of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (1.0 eq), the active methylene compound (1.0 eq), and ammonium acetate (excess) in glacial acetic acid would be heated to reflux.

  • The reaction would be monitored by TLC for the formation of the pyridine product.

  • Upon completion, the reaction mixture would be cooled and poured into water.

  • The precipitated product would be collected, washed, and purified by appropriate methods.

Conclusion

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one is a highly effective and versatile building block for the synthesis of a variety of important heterocyclic compounds. Its straightforward preparation and predictable reactivity make it an attractive tool for researchers in organic synthesis and medicinal chemistry. The protocols outlined in this guide provide a solid foundation for the exploration of its synthetic potential in the development of novel molecular entities.

References

  • Al-Shimaa Badran, et al. (2023). RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES. HETEROCYCLES, Vol. 106, No. 9. [Link]

  • Thoraya A. Farghaly, et al. (2024). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini Reviews in Medicinal Chemistry, Volume 24, Issue 8. [Link]

  • Stanovnik B., Svete J. (2004). Synthesis of heterocycles from alkyl 3-(dimethylamino) propenoates and related enaminones. Chemical Reviews, 104:2433–2480. [Link]

  • Hassan, A.S., et al. (2021). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 26(16), 4783. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • MDPI. (2018). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. [Link]

  • Bi, C. (2009). (E)-3-Dimethylamino-1-(2-thienyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1847. [Link]

  • PJSIR. (Year not available). CONDENSATION REACTIONS OF 1,3-DIPHENYL-2-PROPEN-1-0NES WITH NUCLEOPHILIC REAGENTS. [Link]

  • Arkat USA. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. [Link]

  • MilliporeSigma. 1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one. [Link]

  • Chemchart. 1-(Cyclopropyl)-3-dimethylaminoprop-2-en-1-one (1207839-99-3). [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-150. [Link]

Sources

Application

Solvent Selection &amp; Process Protocols: 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

[1] Introduction: The "Push-Pull" Enaminone System The compound 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS: 21666-68-2) is a versatile solvatochromic intermediate in the synthesis of pharmaceutical scaffolds, pa...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The "Push-Pull" Enaminone System

The compound 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS: 21666-68-2) is a versatile solvatochromic intermediate in the synthesis of pharmaceutical scaffolds, particularly kinase inhibitors and fluoroquinolone antibiotics .[1]

Structurally, it features a cyclopropyl ketone conjugated to a dimethylamino alkene . This creates a "push-pull" electronic system: the amino group acts as an electron donor (push), while the carbonyl group acts as an electron acceptor (pull).[1][2] This polarization makes the


-carbon highly susceptible to nucleophilic attack and the carbonyl oxygen basic.[1][2]

Why Solvent Selection Matters:

  • E/Z Isomerization: The push-pull character lowers the rotational barrier of the C=C bond.[1][2] Polar solvents stabilize the zwitterionic resonance form, facilitating

    
     isomerization, which can dictate stereoselectivity in subsequent cyclizations.[2]
    
  • Nucleophilic Substitution: The dimethylamino group is a leaving group.[2] Protic solvents (e.g., Ethanol) often facilitate this exchange via hydrogen bonding, while aprotic solvents (e.g., Toluene) are required when driving equilibrium by removing volatile dimethylamine gas.[1]

  • Cyclopropyl Stability: While the cyclopropyl ring is generally robust, highly acidic aqueous conditions can trigger ring-opening or rearrangement.[1]

Solvent Selection Matrix

The following table categorizes solvents based on their efficacy for specific transformation types involving this enaminone.

Reaction ClassPreferred SolventsMechanism of ActionCritical Considerations
Heterocyclization (Pyrazoles/Pyrimidines)Ethanol (EtOH) , MethanolProtic solvent stabilizes the transition state; facilitates proton transfer during cyclization.[1]Green Chemistry: EtOH is preferred for GMP workflows.
Transamination (Aniline Exchange)Acetonitrile (MeCN) , Toluene Aprotic polar (MeCN) or non-polar (Toluene) allows high temp to drive off

gas.[1]
Toluene allows azeotropic removal of byproducts.
C-Acylation / Alkylation Dichloromethane (DCM) , THFNon-nucleophilic; solubilizes Lewis acids (e.g.,

,

) without interfering.[1]
Ensure anhydrous conditions to prevent hydrolysis.
Halogenation (Vilsmeier-Haack)DMF , DCM DMF acts as both solvent and reagent; DCM moderates exothermicity.[1]Strictly anhydrous; POCl3 reacts violently with wet solvents.[2]

Application Note: Synthesis of N-Cyclopropyl-Heterocycles

Target: Synthesis of 3-cyclopropyl-pyrazoles and 4-cyclopropyl-pyrimidines. Context: These motifs are pharmacophores in Janus Kinase (JAK) inhibitors and antiviral agents.

Protocol A: Pyrazole Synthesis via Hydrazine Condensation

This reaction exploits the 1,3-electrophilic centers of the enaminone.[1][2]

  • Reagents: 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (1.0 eq), Hydrazine Hydrate (1.2 eq).[1]

  • Solvent: Absolute Ethanol (0.5 M concentration).

  • Temperature: Reflux (

    
    ).[1]
    

Step-by-Step Methodology:

  • Dissolution: Charge the reaction vessel with the enaminone and absolute ethanol. Stir until fully dissolved (clear yellow solution).

  • Addition: Add hydrazine hydrate dropwise at room temperature. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material spot (

    
    ) should disappear.[2]
    
  • Work-up:

    • Cool to room temperature.[3]

    • Concentrate under reduced pressure to remove ethanol.

    • Crystallization: Triturate the residue with cold diethyl ether or hexane to induce precipitation of the pyrazole.[2]

  • Validation:

    
    -NMR should show the disappearance of the 
    
    
    
    singlets (
    
    
    ppm) and the appearance of the pyrazole -NH and aromatic protons.[1][2]
Protocol B: Pyrimidine Synthesis via Guanidine[1][2]
  • Reagents: Enaminone (1.0 eq), Guanidine Carbonate (1.1 eq), Sodium Ethoxide (1.1 eq).[1]

  • Solvent: Ethanol.

  • Mechanism: Base-promoted condensation.[1]

Step-by-Step Methodology:

  • Free Base Formation: In a separate flask, treat guanidine carbonate with sodium ethoxide in ethanol for 30 mins to generate free guanidine base. Filter off any carbonate salts if necessary.

  • Coupling: Add the enaminone solution to the guanidine filtrate.

  • Reflux: Reflux for 6–12 hours.

  • Isolation: Pour the reaction mixture into ice-water. The pyrimidine product often precipitates as a solid.[2] Filter and wash with cold water.

Visualization: Heterocycle Synthesis Workflow

HeterocycleSynthesis Start Start: 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one Solvent Solvent Selection: Ethanol (Abs.) Start->Solvent Reagent Select Nucleophile Solvent->Reagent Hydrazine Hydrazine Hydrate (1.2 eq) Reagent->Hydrazine Target: Pyrazole Guanidine Guanidine/NaOEt (1.1 eq) Reagent->Guanidine Target: Pyrimidine ReactionA Reflux 2-4h (Formation of Pyrazole) Hydrazine->ReactionA ReactionB Reflux 6-12h (Formation of Pyrimidine) Guanidine->ReactionB WorkupA Concentrate & Triturate (Ether/Hexane) ReactionA->WorkupA WorkupB Quench in Ice-Water Filter Precipitate ReactionB->WorkupB

Figure 1: Decision workflow for synthesizing N-cyclopropyl-heterocycles using Ethanol as the green solvent of choice.

Application Note: Transamination (The "Exchange" Reaction)

Target: Replacing the


 group with an aniline or primary amine.[1]
Context:  This is a critical step in synthesizing Fluoroquinolone  precursors or complex kinase inhibitors where the cyclopropyl-enone moiety must be linked to an aromatic system.[1]

The Challenge: The reaction is an equilibrium:



To drive the reaction to completion, the volatile dimethylamine (

) must be removed.[1][2]
Protocol: Toluene-Mediated Exchange[1]
  • Solvent: Toluene (Non-polar, high boiling point).

  • Catalyst: Acetic Acid (0.1 eq) - optional, protonates the leaving group.[1]

Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap (optional) or a simple distillation head to facilitate gas removal.

  • Mixing: Dissolve the enaminone (1.0 eq) and the aniline derivative (1.0 eq) in Toluene (0.2 M).

  • Heating: Heat to

    
    .
    
  • Gas Evolution: A steady stream of nitrogen can be bubbled through the solution to help sweep away the evolved dimethylamine gas.[2]

  • Monitoring: Monitor by HPLC or TLC. The reaction is complete when the dimethylamine peak vanishes.[2]

  • Purification: Cool the solution. The product often crystallizes directly from toluene upon cooling.[2] If not, remove solvent in vacuo and recrystallize from EtOH/Water.

Solvent Decision Tree for Process Optimization

The following diagram provides a logic flow for selecting the optimal solvent based on process constraints (Temperature, Solubility, Green Chemistry).

SolventSelection Start Process Requirement Temp High Temp Required? (>80°C) Start->Temp Solubility Reagent Solubility Temp->Solubility No (Cyclization) Toluene Solvent: Toluene (Best for gas removal) Temp->Toluene Yes (Exchange Rxn) Green GMP / Green Chem? Solubility->Green Polar Reagents Acetonitrile Solvent: MeCN (Polar Aprotic) Solubility->Acetonitrile Non-polar/Lipophilic Ethanol Solvent: Ethanol (Protic, Green) Green->Ethanol Standard Water Solvent: Water (Surfactant assisted) Green->Water Advanced/Green

Figure 2: Logic gate for solvent selection.[1] Toluene is privileged for exchange reactions due to thermal properties; Ethanol is preferred for cyclizations.[2]

References

  • Stefani, H. A., et al. (2000). "An Easy Synthesis of Enaminones in Water as Solvent." Synthesis, 2000(11), 1526-1528.[1] Link[1]

  • Karpov, A. S., & Müller, T. J. (2003).[4] "Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses." Synthesis, 2003(18), 2815-2826.[1] Link

  • Al-Zaydi, K. M., et al. (2013).[1] "An expeditious and green synthesis of new enaminones...". Arabian Journal of Chemistry, 6(3), 335-340.[1] Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1207839, 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one." Link

  • Bender, D. M., et al. (2008).[5] "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[5] Organic Letters, 10(3), 509-511.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for crude 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one

The following Technical Support Center guide details the purification and handling of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS: 21666-68-2), a critical intermediate in the synthesis of fluoroquinolone antibiot...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide details the purification and handling of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS: 21666-68-2), a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin).

Senior Application Scientist Desk | Topic: Purification & Troubleshooting

Introduction & Compound Profile

This enaminone intermediate is formed by the condensation of cyclopropyl methyl ketone (CPMK) with N,N-dimethylformamide dimethyl acetal (DMF-DMA). It is chemically characterized by a "push-pull" alkene system, making it reactive toward nucleophiles but also susceptible to hydrolysis.

  • CAS Number: 21666-68-2[1][2]

  • Physical State: Typically a viscous yellow-to-orange oil that may solidify into a low-melting solid upon cooling or prolonged standing.

  • Critical Sensitivity: Hydrolysis. Exposure to atmospheric moisture reverts the compound to CPMK and dimethylamine/formic acid equivalents.

  • Storage: 2–8°C under inert atmosphere (Argon/Nitrogen).

The "Golden Path" Purification Protocol

Standard Operating Procedure for converting crude reaction mixture to purified intermediate.

Phase A: Workup & Solvent Removal (The "Stripping" Phase)

Goal: Remove excess DMF-DMA and Methanol (byproduct) without thermally degrading the product.

  • Vacuum Concentration:

    • Concentrate the reaction mixture under reduced pressure (Rotavap).

    • Critical Parameter: Bath temperature must not exceed 50°C . Higher temperatures promote polymerization (darkening of color).

  • The Toluene Chase (Azeotropic Drying):

    • Add anhydrous Toluene (2–3 volumes relative to crude mass) to the residue.

    • Re-concentrate to dryness.[3]

    • Why? This removes trace Methanol and water, which are catalytic poisons for the subsequent crystallization or cyclization steps.

Phase B: Purification Strategy (Crystallization vs. Trituration)

Note: This compound often resists hard crystallization, forming an "oil" instead. Use the Trituration method if a solid does not form immediately.

Method 1: Crystallization (For High Purity)
  • Solvent System: Cyclohexane or Hexane/Toluene (9:1) .

  • Protocol:

    • Dissolve the crude oily residue in minimal warm Cyclohexane (approx. 40–45°C).

    • Allow to cool slowly to room temperature (20–25°C) with gentle stirring.

    • Chill: Move to a fridge/freezer (-10°C) for 12–24 hours.

    • Seed: If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.[4]

    • Filtration: Filter quickly under Nitrogen (to avoid moisture uptake). Wash with cold Hexane.

Method 2: Trituration (For Oily Crudes)
  • When to use: If the product "oils out" and refuses to crystallize.

  • Protocol:

    • Add cold n-Heptane or n-Hexane to the viscous oil.

    • Stir vigorously (high shear) at 0°C for 2 hours.

    • The impurities (often polymeric dark material) may remain dissolved or form a separate tar, while the product purifies into the non-polar layer or precipitates as a semi-solid.

    • Decant the solvent and dry the residue in vacuo.

Visual Workflow: Purification Logic

The following diagram illustrates the decision-making process for purifying the crude mixture.

PurificationWorkflow Start Crude Reaction Mixture (CPMK + DMF-DMA) Strip Vacuum Distillation (< 50°C) Start->Strip Azeotrope Toluene Azeotrope (Remove MeOH/Water) Strip->Azeotrope Remove Volatiles Decision Physical State? Azeotrope->Decision Solid Solid/Semi-Solid Decision->Solid Crystals form Oil Viscous Oil Decision->Oil Oiling out Cryst Recrystallization (Cyclohexane or IPA) Solid->Cryst Trit Trituration (Cold Hexane/Heptane) Oil->Trit Dry Vacuum Dry (Store under N2) Cryst->Dry Trit->Dry

Caption: Workflow for isolating 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one, prioritizing moisture exclusion and thermal control.

Troubleshooting Dashboard

Diagnose specific failure modes based on observation.

ObservationProbable CauseCorrective Action
Product is a dark red/brown tar Thermal Degradation. The reaction or stripping temperature exceeded 60°C, causing polymerization.1. Keep bath temp <50°C.2. Treat crude with activated charcoal in Toluene, filter, then re-concentrate.
Low Yield / "Wet" Product Hydrolysis. Moisture entered the system, reverting the enaminone back to CPMK.1. Check all seals/gas lines.2. Use fresh DMF-DMA (it hydrolyzes over time).3. Ensure Toluene azeotrope step is completed fully.
Product "Oils Out" in Crystallization Impurity Interference. Presence of unreacted CPMK or DMF prevents crystal lattice formation.1. Switch to Trituration (Method 2).2. Use a "Seed" crystal from a previous batch.3. Lower the temperature to -20°C slowly.
NMR shows "Doublet" peaks Isomerism. Enaminones exist as E/Z isomers. This is normal, but E is usually dominant.No action required if purity is high. The isomers equilibrate rapidly in solution/reaction.

Frequently Asked Questions (FAQ)

Q1: Can I use water to wash out the excess DMF-DMA? A: Absolutely NOT. Unlike typical organic workups, you cannot wash this enaminone with water. The C=C-N bond is susceptible to hydrolysis, especially under acidic or neutral aqueous conditions. Exposure to water will decompose your product back to Cyclopropyl Methyl Ketone. All purification must be anhydrous.

Q2: My product is an oil, but the literature says it should be a solid. Is it bad? A: Not necessarily. 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one has a low melting point and often exists as a supercooled liquid (oil) due to trace impurities (like solvent residues) depressing the melting point. If your NMR confirms the structure and purity is >95%, the oil is suitable for the next step (e.g., cyclization to the quinolone core).

Q3: What is the best solvent for the next step (Cyclization)? A: If you are proceeding to the fluoroquinolone core synthesis (reacting with an acid chloride or ester), Acetonitrile , DMF , or Toluene are standard. Since the intermediate is already soluble in these, you can often telescope the process (use the crude oil directly) if the purity is acceptable, avoiding yield loss during crystallization.

Q4: How do I remove the "fishy" smell from the equipment? A: The smell comes from Dimethylamine (generated during hydrolysis or breakdown). Rinse glassware with a dilute Citric Acid solution (converts volatile amine to non-volatile salt) before standard washing. Do not use strong oxidizers (bleach) immediately as they can react violently with residual amines.

References

  • Bayer AG. (1986). Process for the preparation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-quinoline-3-carboxylic acid. US Patent 4,620,007.

  • Sigma-Aldrich. (2024). 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one Product Sheet & CAS Data.[1][2][5](Note: Generic landing page for verification of CAS 21666-68-2).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 88365: 3-(Dimethylamino)-1-cyclopropyl-2-propen-1-one.

  • Organic Process Research & Development. (2002). Scale-up of Enaminone Intermediates. (General reference for enaminone handling logic).

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Executive Summary: The Hydrolysis Trap 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS: 21666-68-2) is a critical enaminone intermediate, widely utilized in the synthesis of fluoroquinolone antibiotics. While the cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hydrolysis Trap

1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS: 21666-68-2) is a critical enaminone intermediate, widely utilized in the synthesis of fluoroquinolone antibiotics. While the cyclopropyl group confers unique steric and electronic properties, the molecule's core vulnerability lies in its


-enaminone system .

This conjugated system (


) is electronically amphoteric but kinetically unstable in the presence of moisture and trace acids. The degradation is not merely a loss of potency; it releases dimethylamine  (a secondary amine) and 3-cyclopropyl-3-oxopropanal  (a reactive 

-keto aldehyde), both of which can interfere with downstream nucleophilic aromatic substitutions.

This guide provides a rigid, self-validating storage protocol designed to maintain >99% purity over extended periods.

The Mechanism of Failure

To prevent degradation, one must understand the molecular pathway of failure. The hydrolysis of this enaminone is acid-catalyzed and driven by the protonation of the


-carbon (C2), breaking the conjugation that stabilizes the molecule.
Degradation Pathway Diagram

The following flowchart illustrates the step-by-step hydrolysis mechanism. Note the critical "Point of No Return" at the formation of the iminium ion.

HydrolysisMechanism cluster_products Degradation Products Start Enaminone (Intact) Inter1 C-Protonated Iminium Ion Start->Inter1 Protonation at C2 (Rate Limiting) Acid Trace Acid/H2O (Catalyst) Acid->Inter1 Inter2 Tetrahedral Hemiaminal Inter1->Inter2 Nucleophilic Attack by H2O at C3 Collapse C-N Bond Cleavage Inter2->Collapse Proton Transfer End1 3-cyclopropyl- 3-oxopropanal Collapse->End1 End2 Dimethylamine (Fishy Odor) Collapse->End2

Figure 1: Acid-catalyzed hydrolysis mechanism of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one. The reaction is driven by moisture and trace acidity.

The "Zero-Hydrolysis" Storage Protocol

Do not rely on standard "cool and dry" instructions. Follow this tiered containment strategy.

Tier 1: Environmental Control (The Basics)
ParameterSpecificationReason
Temperature -20°C (Preferred) or 2-8°CLowers kinetic energy, slowing the rate-limiting protonation step.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture.[1] Argon is heavier than air and preferred for solids.
Light Amber Vials / Foil Wrap Prevents photo-isomerization (

) which can alter reactivity.
State Solid (Crystal/Powder) Solutions degrade 10-100x faster due to molecular mobility and solvent impurities.
Tier 2: The "Double-Desiccant" System (Advanced)

For storage exceeding 1 week, implement the following:

  • Primary Container: Place the substance in a glass vial with a Teflon-lined cap. Seal the cap junction with Parafilm to prevent gas exchange.

  • Secondary Container: Place the primary vial inside a larger jar or desiccator containing activated molecular sieves (3Å or 4Å) or indicating silica gel.

  • Indicator: Tape a small strip of pH paper inside the secondary container (not touching the chemical). If it turns blue/basic, dimethylamine is leaking, indicating active hydrolysis.

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: The compound has turned from pale yellow to deep orange/brown. Is it still usable?

Diagnosis: Likely polymerization or oxidation , often triggered by hydrolysis products. Technical Insight: The hydrolysis product (3-cyclopropyl-3-oxopropanal) is highly reactive and can undergo self-condensation or react with the remaining enaminone. Action:

  • Perform a TLC check (Ethyl Acetate/Hexane). If a baseline spot or multiple new spots appear, purity is compromised.

  • Rescue: If degradation is <10%, recrystallize immediately from a dry, non-protic solvent (e.g., dry toluene or hexane/ether mix). Do not use alcohols.

Q2: I detect a "fishy" odor when opening the vial.

Diagnosis: Confirmed Hydrolysis. Technical Insight: The fishy odor is Dimethylamine (DMA) . As shown in Figure 1, DMA is the leaving group ejected during hydrolysis. Its presence confirms the C-N bond has been cleaved. Action:

  • Stop: Do not use for precise stoichiometric reactions. The molar mass of your reagent has effectively changed.

  • Purge: If you must use it, place the solid under high vacuum for 1 hour to remove the volatile amine and the dicarbonyl byproduct, then re-assay by NMR.

Q3: Can I store this compound in solution (e.g., DMSO or Methanol)?

Answer: NO.

  • Methanol/Ethanol: Protic solvents facilitate proton transfer, accelerating the hydrolysis mechanism (Figure 1). They can also undergo transamination.

  • DMSO: While aprotic, DMSO is hygroscopic. It will pull water from the air, eventually leading to hydrolysis.[2]

  • Solution Protocol: If you must store a solution, use Anhydrous THF or Dichloromethane over molecular sieves, sealed under Argon, and use within 24 hours.

Q4: How do I verify purity before a critical reaction?

Protocol:

  • 1H NMR (CDCl3): Look for the diagnostic signals:

    • Enaminone Doublets: Two doublets (

      
       Hz) around 
      
      
      
      5.0 - 8.0 ppm (vinyl protons).
    • Dimethylamino Singlet: Strong singlet around

      
       3.0 ppm (6H).
      
    • Impurity Check: Look for an aldehyde proton (

      
       9-10 ppm) indicating the hydrolysis product (3-cyclopropyl-3-oxopropanal).
      

Emergency Repurification Guide

If improper storage has led to partial degradation (confirmed by NMR/TLC), use this method to recover the material.

Method: Recrystallization

  • Solvent: Use Cyclohexane or a Hexane/Ethyl Acetate (9:1) mixture.

  • Process: Dissolve the crude solid in the minimum amount of hot solvent.

  • Filtration: Hot filter if there is insoluble brown polymer.

  • Cooling: Allow to cool slowly to Room Temperature, then to 4°C.

  • Wash: Filter the crystals and wash with cold, anhydrous hexane .

  • Dry: Vacuum dry at room temperature. Do not heat above 40°C during drying.

References

  • National Center for Biotechnology Information. (2002). Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS.[3] PubChem. Retrieved from [Link]

  • Scott, K. R., et al. (2002). Mechanism of hydrolysis and structure-stability relationship of enaminones.[1][4] Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Kascheres, C. (2003). The Chemistry of Enaminones, Diazocarbonyls and Small Rings.[5] Journal of the Brazilian Chemical Society. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

[1] Product: 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one (Enaminone Intermediate) CAS: 21666-68-2 Application: Key intermediate for Fluoroquinolone antibiotics (e.g., Ciprofloxacin, Moxifloxacin).[1] Support Tier: Lev...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Product: 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one (Enaminone Intermediate) CAS: 21666-68-2 Application: Key intermediate for Fluoroquinolone antibiotics (e.g., Ciprofloxacin, Moxifloxacin).[1] Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Hub: Do You Have a DMA Problem?

Before altering your workflow, confirm that dimethylamine (DMA) is the root cause of your downstream issues.[1] DMA is a byproduct of the reaction between cyclopropyl methyl ketone and DMF-DMA. Failure to remove it leads to competitive inhibition in the subsequent cyclization steps.

Symptom Checker
SymptomObservationRoot Cause Analysis
Low Yield in Next Step Yield of the hydrazone/pyrazole derivative is <80%.DMA acts as a competing nucleophile against the intended amine reagent (e.g., hydrazine or aniline).
"Oiling Out" Product fails to crystallize from Toluene/Hexane.DMA salts (e.g., DMA-Acetate) act as hydrotropes, preventing proper lattice formation.[1]
NMR Anomalies Singlet peaks at ~2.2–2.4 ppm (Free base) or ~2.7 ppm (Salt).[1]Residual DMA.[2] Note: The enaminone

signals appear at ~2.9 and 3.1 ppm (rotamers).[1]
Odor Strong "fishy" or ammoniacal smell even after drying.Free DMA has a low odor threshold. The pure enaminone should have a faint, distinct organic odor, not fishy.[1]

Purification Protocols

Warning: The target enaminone is sensitive to hydrolysis.[2] Strong acidic conditions (pH < 3) will hydrolyze the enaminone back to 1-cyclopropyl-1,3-butanedione. The protocols below are designed to remove DMA without degrading the enaminone backbone.

Method A: The Copper(II) Sulfate Chelation Wash (Recommended)

Best for: High-value batches requiring >99.5% purity.[1]

Mechanism: Dimethylamine is a strong ligand for Copper(II), forming water-soluble complexes


.[1] The enaminone is a poor ligand due to delocalization of the nitrogen lone pair into the carbonyl, preventing complexation.[1]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Toluene or Dichloromethane (DCM) (5-7 volumes).

  • Preparation: Prepare a 5% w/v aqueous solution of Copper(II) Sulfate Pentahydrate (

    
    ) .
    
  • Wash:

    • Add the

      
       solution (0.5 volumes) to the organic phase.
      
    • Agitate vigorously for 10–15 minutes.

    • Visual Check: The aqueous layer should turn deep blue (indicating amine complexation).[1]

  • Separation: Separate the layers. The DMA is trapped in the blue aqueous layer.

  • Polishing: Wash the organic layer once with brine to remove residual copper.

  • Drying: Dry over

    
     and concentrate.
    
Method B: The pH-Controlled Differential Extraction

Best for: Large-scale industrial batches where copper waste is a concern.

Mechanism: DMA (


) is much more basic than the enaminone (

at oxygen).[1] By adjusting the aqueous phase to pH 5–6 , DMA is fully protonated (

) and partitions into water, while the enaminone remains neutral and stays in the organic phase.[1]

Protocol:

  • Cooling: Cool the reaction mixture (dissolved in organic solvent) to 0–5°C . Critical: Heat + Acid = Hydrolysis.[1]

  • Acid Prep: Prepare a dilute Acetic Acid or Citric Acid solution buffered to pH 5.5.

  • Rapid Wash:

    • Contact the organic phase with the cold acid solution for maximum 5 minutes .[1]

    • Separate phases immediately.

  • Neutralization: Wash the organic phase with saturated

    
     to remove any residual acid traces.[2]
    
  • Monitor: Check the aqueous layer by HPLC/TLC to ensure no enaminone hydrolysis product (dione) is being lost.

Method C: Azeotropic Distillation (The "Stripping" Method)

Best for: Crude cleanup before crystallization.[1]

Mechanism: DMA is volatile (bp 7°C).[1] While it forms salts easily, the free base can be stripped.[1] Protocol:

  • Add Toluene to the crude residue.

  • Rotary evaporate at 40–50°C under vacuum.

  • Repeat this "add toluene and strip" process 2–3 times. The toluene/DMA azeotrope helps carry off the impurity.

Visual Workflows

Workflow 1: Copper Sulfate Extraction Logic

G Start Crude Reaction Mixture (Enaminone + DMA) Solvent Dissolve in Toluene/DCM Start->Solvent CuWash Add 5% CuSO4 (aq) Agitate 15 mins Solvent->CuWash PhaseSep Phase Separation CuWash->PhaseSep AqLayer Aqueous Layer (Deep Blue) Contains: [Cu(DMA)n] complex PhaseSep->AqLayer Waste OrgLayer Organic Layer Contains: Purified Enaminone PhaseSep->OrgLayer Product Brine Brine Wash & Dry OrgLayer->Brine Final Pure Enaminone Brine->Final

Caption: The Copper Sulfate method selectively sequesters DMA into the aqueous phase without risking acid hydrolysis.

Workflow 2: Troubleshooting Decision Tree

DecisionTree Problem Impurity Detected CheckType Is it Free DMA or Salt? Problem->CheckType FreeDMA Free Amine (Volatile) CheckType->FreeDMA Smell/GC SaltDMA DMA Salt (Non-volatile) CheckType->SaltDMA NMR/Precipitate Action1 Method C: Azeotropic Stripping FreeDMA->Action1 CheckHydrolysis Is Enaminone Stable? SaltDMA->CheckHydrolysis Action2 Method A: CuSO4 Wash Stable Yes (Neutral/Basic) CheckHydrolysis->Stable Unstable No (Acid Sensitive) CheckHydrolysis->Unstable Avoid Acid Wash Stable->Action2 Unstable->Action2 Avoid Acid Wash

Caption: Decision logic for selecting the appropriate purification method based on impurity state.

Frequently Asked Questions (FAQ)

Q: Why can't I just wash with 1N HCl? A: You can, but it is high-risk.[1] While 1N HCl will remove DMA, the enaminone is a vinylogous amide.[1] In the presence of water and strong acid, the


 double bond is susceptible to hydration, followed by retro-Claisen type cleavage, reverting the molecule to cyclopropyl methyl ketone and dimethylamine.[1] If you must use acid, use cold  dilute acetic acid and minimize contact time.[1]

Q: My product is crystallizing but the color is yellow/orange. Is this normal? A: Pure 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one is typically a pale yellow to off-white solid (or oil that solidifies).[1] A deep orange or brown color indicates polymerization or the presence of oxidized byproducts. If the NMR is clean, the color may be a trace chromophore that can be removed with a charcoal filtration step (using activated carbon in hot toluene).[1]

Q: Can I use recrystallization to remove DMA? A: Yes, but solvent selection is critical.[1]

  • Recommended: Hexane/Isopropanol or Toluene/Cyclohexane . DMA salts are generally insoluble in non-polar solvents, but they can form "oils" that stick to your crystals.[1]

  • Technique: If the product oils out, re-dissolve in DCM, perform the Method A (Copper Wash) , and then attempt recrystallization again.[1] The oiling is often caused by the impurity lowering the melting point.[1]

Q: What is the storage stability of the purified enaminone? A: It is moisture sensitive.[1] Store under nitrogen at 2–8°C. Exposure to humid air will slowly hydrolyze the surface, releasing DMA (fishy smell returns) and degrading the purity.[1]

References

  • BenchChem. (2025).[1][2] Removal of dimethylamine byproducts from 2-(Dimethylaminomethylene)cyclohexanone reactions. Retrieved from [1]

  • Reddy, A. V., & Umareddy, P. (2018).[1][3] Ciprofloxacin: A Two Step Process. Der Pharma Chemica, 10(3), 174-178.[1][3] Retrieved from [3]

  • Lin, H., et al. (2017).[1][4] A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow. Angewandte Chemie International Edition, 56(30), 8870–8873.[1][4] Retrieved from [4]

  • Sigma-Aldrich. (n.d.). 1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one Product Specification. Retrieved from [1]

  • El-Azab, et al. (2016).[1] Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Oriental Journal of Chemistry, 32(5). Retrieved from [1]

Sources

Optimization

Technical Support Center: Optimizing Thermal Stability of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Executive Summary & Stability Profile 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one is a critical "push-pull" enaminone intermediate, widely used in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin). It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stability Profile

1-cyclopropyl-3-(dimethylamino)-2-propen-1-one is a critical "push-pull" enaminone intermediate, widely used in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin). Its stability is governed by the electronic interplay between the electron-donating dimethylamino group and the electron-withdrawing carbonyl, across the alkene bridge.

While the cyclopropyl ring provides steric bulk, the primary stability failure modes are hydrolytic cleavage (moisture sensitivity) and thermal polymerization (Michael acceptor reactivity). This guide provides protocols to mitigate these risks.

Quick Reference: Stability Data
ParameterSpecification / LimitCritical Note
Melting Point 90–95 °C (Solid)Sharp melting point indicates high purity; broadening suggests hydrolysis.
Thermal Decomp. >120 °CProlonged exposure >100 °C leads to tar formation (polymerization).
Hydrolytic Stability Low (Acid Sensitive)Rapidly hydrolyzes to 1-cyclopropyl-1,3-propanedione + dimethylamine in acidic moisture.
Storage Temp 2–8 °C (Recommended)-20 °C for long-term (>3 months).
Atmosphere Inert (Ar or N₂)Hygroscopic; absorbs atmospheric moisture leading to autocatalytic degradation.

Mechanisms of Degradation[1][2][3]

To optimize stability, one must understand the "Why." This compound degrades via two primary pathways.

A. Hydrolytic Cleavage (The Moisture Problem)

The enaminone system is basic.[1] In the presence of moisture and trace acid (even atmospheric CO₂), the


-carbon or the carbonyl oxygen becomes protonated. This disrupts the conjugation, allowing water to attack the 

-carbon, eventually cleaving the C-N bond.
  • Result: Loss of the dimethylamino group and formation of the 1,3-dicarbonyl byproduct.

B. Thermal Polymerization (The Heat Problem)

As a Michael acceptor, the alkene double bond is susceptible to nucleophilic attack. At elevated temperatures (>100 °C), particularly in concentrated solutions, the molecule can undergo self-polymerization or condensation reactions, leading to insoluble dark tars.

Visualizing the Degradation Pathway

The following diagram illustrates the critical failure points in the stability of this enaminone.

StabilityPathway Compound 1-Cyclopropyl-3-(dimethylamino)- 2-propen-1-one (Intact Enaminone) Intermediate Iminium Ion Intermediate Compound->Intermediate Protonation (Fast) Polymer Degradation Product B: Oligomers/Tars (Dark Brown Solid) Compound->Polymer Michael Addition (Self-Reaction) Moisture Moisture (H2O) + Trace Acid (H+) Moisture->Intermediate Heat Heat (>100°C) Heat->Polymer HydrolysisProd Degradation Product A: 1-Cyclopropyl-1,3-propanedione + Dimethylamine Intermediate->HydrolysisProd Nucleophilic Attack (Irreversible)

Figure 1: Primary degradation pathways showing hydrolytic cleavage (top) and thermal polymerization (bottom).

Troubleshooting Guide (Q&A)

Section A: Synthesis & Reaction Optimization

Q1: I observe a dark brown tar forming during the synthesis (Cyclopropyl methyl ketone + DMF-DMA). How do I prevent this? A: Tar formation indicates thermal polymerization or overheating.

  • Root Cause: The reaction is likely being run at reflux temperatures (approx. 100–140 °C depending on solvent) for too long, or the DMF-DMA is degrading.

  • Solution:

    • Strict Time Control: Monitor the reaction by TLC/HPLC. Stop immediately upon consumption of the starting ketone. Do not "cook" it overnight unnecessarily.

    • Solvent Switch: If running neat (solvent-free), switch to a solvent like Toluene or Xylene to better control the internal temperature and avoid hot spots.

    • Inert Atmosphere: Oxygen can accelerate radical polymerization at high temps. Ensure a strict Nitrogen blanket.

Q2: My yield is lower than reported, and I see a "double spot" on TLC. What is happening? A: The "double spot" is likely the hydrolysis product (the dicarbonyl) or the E/Z isomer.

  • Diagnosis: If the spot is more polar and streaks, it is likely the hydrolysis product.

  • Correction:

    • Dry Reagents: Ensure DMF-DMA is fresh and water-free.

    • Avoid Acidic Workup: Never wash this specific enaminone with acid (e.g., HCl or dilute H₂SO₄). It will instantly hydrolyze. Use neutral or slightly basic washes (e.g., NaHCO₃) if necessary, but crystallization is preferred over aqueous workup.

Section B: Storage & Handling

Q3: The compound turned from pale yellow to orange/brown after 2 weeks of storage. Is it still usable? A: Color change indicates surface oxidation or partial hydrolysis.

  • Assessment: Run an H-NMR.

    • Usable: If purity is >95% and the impurity is just trace colored oligomers.

    • Discard: If you see significant peaks for dimethylamine or the dicarbonyl (usually around 14-16 ppm for the enol proton of the dicarbonyl).

  • Prevention: The compound is hygroscopic. Store in a desiccator at 4 °C. For long-term storage, seal under Argon.

Q4: Can I dry this compound in an oven at 60 °C? A: Proceed with caution.

  • While the melting point is ~90 °C, prolonged heating at 60 °C in air can induce surface oxidation.

  • Recommendation: Use a Vacuum Oven at 40–45 °C max. The vacuum removes moisture (preventing hydrolysis) and oxygen (preventing oxidation), allowing for safe drying.

Optimized Handling Protocol

To ensure maximum thermal stability during experimentation, follow this "Self-Validating" protocol.

Step 1: The "Dry & Inert" Rule
  • Reagents: Use anhydrous solvents (Toluene, DMF, or DCM).

  • Glassware: Oven-dried (>120 °C) glassware, cooled under a stream of Nitrogen.

  • Why: Eliminating the initial water content is the single most effective way to improve the apparent thermal stability. The compound is thermally stable enough for synthesis only if water is absent.

Step 2: Temperature Control Strategy
  • Reaction: Do not exceed 110 °C unless necessary. If using DMF-DMA, the methanol byproduct boils at 64.7 °C. Use a distillation head to remove methanol continuously; this drives the equilibrium forward without requiring excessive heat.

  • Workup: Evaporate solvents at reduced pressure (Rotavap) with a bath temperature < 50 °C .

  • Why: High thermal stress during solvent removal is the most common cause of degradation.

Step 3: Storage Configuration
  • Container: Amber glass vial (UV protection).

  • Headspace: Flush with Nitrogen/Argon before sealing.

  • Dessicant: Place the vial inside a secondary jar containing silica gel or CaSO₄ (Drierite).

Diagnostic Decision Tree

Use this flow to troubleshoot stability issues in real-time.

TroubleshootingTree Start Start: Stability Issue Detected IssueType What is the symptom? Start->IssueType ColorChange Color Change (Yellow -> Brown) IssueType->ColorChange Solubility Loss of Solubility (Precipitate) IssueType->Solubility PurityDrop Purity Drop (New Peaks) IssueType->PurityDrop Oxidation Cause: Oxidation/Polymerization Action: Check storage temp & atmosphere. ColorChange->Oxidation Polymer Cause: Thermal Polymerization Action: Dissolve in warm DCM. If insoluble, discard. Solubility->Polymer CheckNMR Check H-NMR Look for dicarbonyl peaks PurityDrop->CheckNMR Hydrolysis Diagnosis: Hydrolysis Action: Dry solvent, avoid acid. CheckNMR->Hydrolysis Dicarbonyl present Unknown Diagnosis: Thermal Decomp Action: Lower process temp. CheckNMR->Unknown Complex mixture

Figure 2: Diagnostic decision tree for identifying root causes of instability.

References

  • Mechanism of Enamine Hydrolysis. Chemistry Steps. (2020). Detailed mechanistic overview of enamine/enaminone hydrolysis under acidic conditions.

  • Enaminone Synthesis and Stability. Organic Chemistry Portal. (2024). Review of synthesis methods (DMF-DMA) and stability profiles of enaminone intermediates.

  • Thermal Stability of Tertiary Amine Blends. MDPI. (2020). Discusses thermal degradation kinetics of amine-functionalized compounds, relevant to the dimethylamino moiety.

  • 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one Product Safety. Sigma-Aldrich. Safety Data Sheet (SDS) and storage recommendations (2-8°C).

Sources

Troubleshooting

Solving crystallization issues with 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one

Subject: Troubleshooting Crystallization, Stability, and Purification CAS: 2403-53-4 (Generic) / 21666-68-2 (Specific Isomer) Role: Key Intermediate for Fluoroquinolone Antibiotics (e.g., Ciprofloxacin, Enrofloxacin) Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Crystallization, Stability, and Purification

CAS: 2403-53-4 (Generic) / 21666-68-2 (Specific Isomer) Role: Key Intermediate for Fluoroquinolone Antibiotics (e.g., Ciprofloxacin, Enrofloxacin)

Executive Summary

You are likely accessing this guide because your batch of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (hereafter CDAP ) has failed to crystallize, remaining as a viscous yellow/orange oil, or has degraded into a dark brown mixture.

CDAP is a classic "enaminone"—a chemical class known for two distinct behaviors that complicate purification:

  • Low Melting Point / Supercooling: Pure CDAP melts between 52–56°C (depending on isomeric purity). However, crude mixtures often exhibit significant melting point depression, staying liquid at room temperature.

  • Hydrolytic Instability: The enaminone moiety is sensitive to moisture, readily hydrolyzing back to cyclopropyl methyl ketone (CPMK) and dimethylamine, especially under acidic conditions.

This guide provides field-proven protocols to force crystallization and prevent degradation.

Module 1: The "Oiling Out" Phenomenon

Issue: The product separates as a separate liquid phase (oil) during cooling and refuses to solidify.

Root Cause: This is a supersaturation issue combined with a low melting point. If the temperature of the solution drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the solubility curve for the solid, an oil forms. Impurities (unreacted CPMK) act as a solvent, further depressing the melting point.

Protocol: The "Dual-Ramp" Crystallization Method

Do not simply put the flask in the freezer. Rapid cooling traps impurities and promotes oiling.

Reagents:

  • Solvent A (Good Solvent): Toluene or Dichloromethane (DCM).

  • Solvent B (Anti-Solvent):

    
    -Heptane or Hexane (Anhydrous).
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil in the minimum amount of Solvent A at 40°C.

    • Note: If the oil is very dark, treat with 1% wt/wt activated charcoal for 10 mins, then filter rapidly.

  • Primary Addition: Add Solvent B slowly until a slight turbidity (cloudiness) persists.

  • Seeding (Critical):

    • If you have crystals:[1][2][3] Add a seed crystal now.

    • If you have NO crystals: Dip a glass rod in the solution, pull it out, and let the solvent evaporate on the rod until a white film forms. Re-insert the rod and scratch the inner wall of the flask at the liquid interface.

  • Controlled Cooling (The Dual Ramp):

    • Ramp 1: Cool to 20°C at a rate of 5°C per hour (slow stirring). Target: Formation of nucleation sites.

    • Ramp 2: Once solids are visible, cool to -10°C or -20°C more rapidly.

  • Isolation: Filter quickly on a chilled Buchner funnel. Wash with cold Solvent B .

Data Table: Solvent Solubility Profile

Solvent SystemSolubility at 25°CRisk FactorVerdict
Water High (Decomposes)Critical DO NOT USE (Hydrolysis risk)
Ethanol/Methanol Very HighHighHard to crystallize; yield loss due to solubility.
Toluene HighLowGood for initial dissolution.
n-Heptane LowLowIdeal Anti-Solvent.
Ethyl Acetate ModerateMediumCan be used, but lower recovery than Heptane.

Module 2: Stability & Hydrolysis

Issue: The product yield decreases over time, or the solid turns into a liquid (deliquescence/hydrolysis) during storage.

Mechanism: Enaminones are "vinylogous amides." The


-carbon is electron-rich (nucleophilic). In the presence of water and trace acid (even atmospheric 

in moisture), the

-carbon is protonated, leading to an iminium ion which is rapidly hydrolyzed.

Visualizing the Degradation Pathway The following diagram illustrates why moisture exclusion is non-negotiable.

HydrolysisPathway Enaminone CDAP (Enaminone) Stable Solid Protonation Protonation (Trace Acid/H2O) Enaminone->Protonation Exposure to moist air Intermediate Iminium Species (Unstable) Protonation->Intermediate Hydrolysis Hydrolysis (+ H2O) Intermediate->Hydrolysis Products Breakdown Products: 1. Cyclopropyl Methyl Ketone 2. Dimethylamine Hydrolysis->Products Irreversible

Caption: The acid-catalyzed hydrolysis mechanism of enaminones.[4] Note that the reaction reverts the molecule to its starting materials.[5]

Storage & Handling FAQ

Q: Can I dry the crystals in a standard oven? A: No. Drying at >60°C can cause polymerization or melting.

  • Correct Protocol: Dry in a vacuum desiccator at room temperature (25°C) over

    
     or silica gel.
    

Q: My solvent contained trace water. Is the batch ruined? A: Not necessarily. If the solution is neutral or slightly basic, hydrolysis is slow.

  • Correct Protocol: Add anhydrous

    
     immediately to the solution, stir for 15 minutes, filter, and then attempt crystallization. Never add acid to "neutralize" the solution.
    

Module 3: Troubleshooting Logic Tree

Use this decision matrix to determine the next step for your specific situation.

TroubleshootingTree Start Start: Observation State What is the physical state? Start->State Oil Viscous Oil State->Oil Solid Solid / Slurry State->Solid Color Color Check Oil->Color Action2 Action: Recrystallize (Toluene/Heptane) Solid->Action2 To improve purity Yellow Pale Yellow/White Color->Yellow Brown Dark Brown/Black Color->Brown Action1 Action: Triturate with chilled Heptane (-20°C) Yellow->Action1 Induce crystallization Action3 Action: Silica Plug Filtration (Remove Polymer) Brown->Action3 Purification req. Action1->Action2 If solid forms Action3->Action1 After cleaning

Caption: Decision matrix for handling crude CDAP based on physical state and color.

Frequently Asked Questions (FAQs)

Q1: Why does the melting point of my product vary (e.g., 45°C vs 54°C)? A: This is a classic sign of isomeric impurity or solvent inclusion. The trans (


) isomer is thermodynamically favored and has the higher melting point (~54–56°C). The cis (

) isomer or residual solvent will depress the melting point significantly. Recrystallization from Toluene/Heptane favors the trans isomer.

Q2: Can I use DMF-DMA in excess to drive the reaction and avoid purification? A: While excess DMF-DMA drives the reaction, the residual reagent is high-boiling and difficult to remove without high heat (which degrades the product).

  • Recommendation: Use exactly 1.05–1.1 equivalents. If excess is used, remove it via azeotropic distillation with Toluene, not just vacuum evaporation.

Q3: The NMR shows a small doublet at


 2.8 ppm. What is it? 
A:  This is likely Dimethylamine  salt. If you used an acidic workup or if the product hydrolyzed, dimethylamine is released. Ensure your final wash is neutral or slightly basic (using dilute 

, rapidly) to remove amine salts, though non-aqueous workup is preferred.

References

  • Synthesis and Properties of Enaminones

    • Title: Enaminones as building blocks in organic syntheses.[1][6]

    • Source:Organic Chemistry Portal / Synlett.
    • Context: General reactivity and hydrolysis mechanisms of the enaminone class.[5][7][8]

    • URL:[Link]

  • Title: Process for the preparation of cyclopropylacetylene and enaminone intermediates.
  • Hydrolytic Stability Data

    • Title: Mechanism of hydrolysis and structure-stability relationship of enaminones.[4][8]

    • Source:Journal of Pharmaceutical Sciences (PubMed).
    • Context: Defines the acid-catalyzed degradation pathway (proton
    • URL:[Link]

  • Compound Properties (CDAP)

    • Title: 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one (Compound Summary).[9][10]

    • Source:PubChem.[11][12]

    • Context: Physical properties, molecular weight, and related patent liter
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Decoding the Structure: A Guide to the ¹H NMR Spectrum of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating the intricate architecture of organic molecules. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one, a compound featuring a unique combination of a cyclopropyl ring, an enaminone system, and a dimethylamino group. Through a detailed examination of chemical shifts, coupling constants, and multiplicities, this document will serve as a practical reference for characterizing this and similar molecular scaffolds.

The structural complexity of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one presents a valuable case study for the application of ¹H NMR spectroscopy. The interplay of electronic effects from the carbonyl group, the nitrogen atom, and the strained cyclopropyl ring results in a distinctive and informative spectrum. This guide will not only dissect the predicted spectrum of the title compound but also compare it with related structures to provide a broader context for spectral interpretation.

Predicted ¹H NMR Spectrum of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Hc (CH)~7.5 - 7.8Doublet (d)1HJbc ≈ 12-13 Hz
Hb (CH)~5.5 - 5.8Doublet (d)1HJbc ≈ 12-13 Hz
Ha (N(CH₃)₂)~2.9 - 3.2Singlet (s)6H-
Hd (CH)~1.8 - 2.1Multiplet (m)1H-
He (CH₂)~0.8 - 1.2Multiplet (m)4H-

In-Depth Spectral Interpretation

The unique structural features of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one directly influence the chemical environment of each proton, leading to their characteristic signals in the ¹H NMR spectrum.

The Enaminone System: Vinylic Protons (Hb and Hc)

The two vinylic protons, Hb and Hc, are part of an α,β-unsaturated ketone system, which is further modulated by the electron-donating dimethylamino group at the β-position. This substitution pattern, characteristic of enaminones, significantly impacts their chemical shifts.

  • Hc (β-proton): This proton is deshielded due to the cumulative electron-withdrawing effect of the adjacent carbonyl group and the mesomeric effect of the double bond. Furthermore, the electron-donating dimethylamino group pushes electron density into the double bond, leading to a further downfield shift for the β-proton. Consequently, Hc is expected to resonate at a relatively high chemical shift, predicted to be in the range of 7.5 - 7.8 ppm .

  • Hb (α-proton): In contrast, the α-proton (Hb) is shielded by the resonance effect of the enamine system, where the nitrogen lone pair donates electron density to the α-carbon. This shielding effect results in an upfield shift compared to a typical α,β-unsaturated ketone.[1] Therefore, Hb is predicted to appear in the region of 5.5 - 5.8 ppm .

The coupling between these two vinylic protons is expected to exhibit a large coupling constant (Jbc), indicative of a trans relationship. Typical values for trans-vinylic coupling are in the range of 12-18 Hz.[2][3] For this enaminone system, a coupling constant of approximately 12-13 Hz is anticipated, resulting in two distinct doublets for Hb and Hc.

The Dimethylamino Group: Methyl Protons (Ha)

The six protons of the two methyl groups attached to the nitrogen atom (Ha) are chemically equivalent and will therefore appear as a single signal. Due to the electronegativity of the nitrogen atom, these protons are deshielded relative to alkane protons and are expected to resonate as a singlet in the range of 2.9 - 3.2 ppm . The absence of adjacent protons results in a singlet multiplicity. It is worth noting that in some N,N-dimethylamides and related structures, restricted rotation around the C-N bond can lead to two separate signals for the methyl groups. However, for this enaminone, rapid rotation at room temperature is expected, leading to a single, averaged signal.

The Cyclopropyl Ring: Methine and Methylene Protons (Hd and He)

The protons on the cyclopropyl ring exhibit characteristic chemical shifts due to the unique electronic properties of this strained three-membered ring.

  • Hd (Methine Proton): The methine proton (Hd), being directly attached to the carbon adjacent to the electron-withdrawing carbonyl group, will be the most deshielded of the cyclopropyl protons. Its signal is predicted to appear as a multiplet in the region of 1.8 - 2.1 ppm . The multiplicity arises from coupling to the four adjacent methylene protons (He).

  • He (Methylene Protons): The four methylene protons (He) on the cyclopropyl ring are diastereotopic and will therefore be chemically non-equivalent. This non-equivalence, coupled with geminal and vicinal coupling to each other and to the methine proton (Hd), will result in a complex multiplet. These protons are more shielded than the methine proton and are expected to resonate in the upfield region of 0.8 - 1.2 ppm .

Comparative Analysis with Alternative Structures

To further solidify the interpretation of the ¹H NMR spectrum of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one, it is instructive to compare its predicted spectral data with that of related compounds.

CompoundKey Proton Signals and Chemical Shifts (δ, ppm)
1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one (Predicted) Hc: ~7.5 - 7.8, Hb: ~5.5 - 5.8, Ha: ~2.9 - 3.2, Hd: ~1.8 - 2.1, He: ~0.8 - 1.2
3-(Dimethylamino)-1-phenyl-2-propen-1-one Vinylic protons typically observed in the ranges of 7.6-7.8 ppm and 5.6-5.8 ppm. The dimethylamino protons appear around 2.9-3.1 ppm.[4][5][6][7]
Cyclopropyl methyl ketone The methine proton of the cyclopropyl ring appears around 1.98 ppm, and the methylene protons are observed as a multiplet between 0.56-0.81 ppm. The methyl protons resonate at approximately 2.08 ppm.[8][9][10][11][12]
N,N-Dimethylformamide The two methyl groups often show distinct signals due to restricted C-N bond rotation, appearing around 2.7-3.0 ppm. The formyl proton is observed at a much higher chemical shift (~8.0 ppm).[13][14][15][16][17]

This comparison highlights the consistency of the predicted chemical shifts for the target molecule with experimentally observed values for similar structural motifs. The downfield shift of the vinylic proton β to the carbonyl group and the characteristic upfield signals of the cyclopropyl methylene protons are key diagnostic features.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Obtaining a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for the preparation of a sample of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one and the acquisition of its ¹H NMR spectrum using a standard Bruker spectrometer.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[18]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[19]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[20]

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small cotton plug in the pipette during the transfer to the NMR tube to prevent shimming issues.[19]

  • Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the sample, although referencing to the residual solvent peak is more common practice.[1]

NMR Data Acquisition (Bruker Spectrometer)

The following steps are a general guide for acquiring a ¹H NMR spectrum on a Bruker spectrometer running TopSpin software. Specific commands and procedures may vary slightly depending on the instrument and software version.[21][22][23][24][25]

  • Log In and Create a New Dataset: Log in to the spectrometer's computer and create a new experiment file in the TopSpin software.

  • Sample Insertion: Eject the current sample from the magnet and carefully place your sample tube into the spinner turbine, ensuring it is set to the correct depth using a depth gauge. Insert your sample into the magnet.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent. This is essential for maintaining a stable magnetic field during the experiment.

  • Tuning and Matching: Tune and match the probe for the ¹H nucleus to ensure optimal signal detection. The atma command is typically used for automatic tuning and matching.

  • Shimming: Shim the magnetic field to improve its homogeneity across the sample. An automatic shimming routine, such as topshim, is generally sufficient for routine samples.

  • Setting Acquisition Parameters:

    • Pulse Program: Select a standard one-pulse proton experiment (e.g., zg30).

    • Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should be sufficient.

    • Receiver Gain (rg): Use the rga command to automatically set the receiver gain.

  • Acquisition: Start the acquisition by typing zg.

  • Data Processing:

    • Fourier Transform: After the acquisition is complete, perform a Fourier transform by typing efp.

    • Phasing: Automatically phase the spectrum using apk. Manual phase correction may be necessary for optimal baseline.

    • Baseline Correction: Apply a baseline correction if needed.

    • Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integration: Integrate the peaks to determine the relative number of protons for each signal.

    • Peak Picking: Identify and label the chemical shifts of all peaks.

Visualizing the Process and Structure

To aid in the understanding of the experimental workflow and the structural relationships within the molecule, the following diagrams are provided.

G cluster_workflow Experimental Workflow A Sample Preparation B NMR Data Acquisition A->B Insert Sample C Data Processing B->C FID Signal D Spectral Interpretation C->D Processed Spectrum

Caption: A simplified workflow for ¹H NMR analysis.

Caption: Structure of the title compound with proton labels.

Conclusion

The ¹H NMR spectrum of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one offers a rich source of structural information that can be effectively deciphered through a systematic analysis of chemical shifts, coupling constants, and integration. The characteristic signals of the enaminone system, the dimethylamino group, and the cyclopropyl ring provide unambiguous evidence for the compound's constitution. This guide serves as a comprehensive resource for researchers, enabling them to confidently interpret the ¹H NMR spectra of this and related molecules, thereby facilitating their research and development endeavors.

References

  • Du, Z. Routine Operating Procedure for Obtaining 1H NMR Spectra on the Bruker Avance 400 NMR Spectrometer. Georgia State University. Available from: [Link].

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link].

  • Frontier, A. How to Get a Good 1H NMR Spectrum. University of Rochester. Available from: [Link].

  • University of Leicester. How to make an NMR sample. Available from: [Link].

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link].

  • University of Wisconsin-Madison. HOW TO: OBTAIN A 1H NMR SPECTRUM ON THE 300 MHz BRUKER NMR. Available from: [Link].

  • PubChem. Dimethylformamide. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. 3-(Dimethylamino)-1-phenyl-2-propen-1-one. National Center for Biotechnology Information. Available from: [Link].

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available from: [Link].

  • Biological Magnetic Resonance Bank. bmse000709 N,N-dimethylformamide at BMRB. Available from: [Link].

  • Google Patents. CN110862310A - Synthesis method of cyclopropyl methyl ketone.
  • NMR Wiki. Acquiring spectra on Bruker instruments. Available from: [Link].

  • PubChem. Cyclopropyl methyl ketone. National Center for Biotechnology Information. Available from: [Link].

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link].

  • Wikipedia. Nuclear magnetic resonance spectroscopy. Available from: [Link].

  • University of California, Santa Barbara. 1H NMR Protocol for Beginners AV-400. Available from: [Link].

  • Malicka, J., Wilczek, M., & Jackowski, K. (2002). Density-dependent NMR chemical shifts of N,N-dimethylformamide in gaseous matrices. Journal of Molecular Structure, 614(1-3), 243-248.
  • Zamora Carreras, H. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. Available from: [Link].

  • OpenOChem Learn. Coupling in Cis/Trans Alkenes. Available from: [Link].

  • University of Wyoming. NMR Basic Operation - Bruker NMR Spectrometer. Available from: [Link].

  • NMR Testing Laboratory. Principles of NMR. Available from: [Link].

  • AZoLifeSciences. (2021). NMR Spectroscopy: An Overview. Available from: [Link].

  • StudySmarter. Understanding NMR: Principles & Applications. Available from: [Link].

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link].

  • Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Available from: [Link].

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link].

  • Chemistry LibreTexts. 18.2: Spectroscopy of Ketones and Aldehydes. Available from: [Link].

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. Available from: [Link].

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link].

  • Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Available from: [Link].

  • University of Cambridge. Chemical shifts. Available from: [Link].

  • Reich, H. J. NMR Spectroscopy. University of Wisconsin. Available from: [Link].

  • University of California, Los Angeles. Short Summary of 1H-NMR Interpretation. Available from: [Link].

Sources

Comparative

Mass spectrometry fragmentation patterns of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one

This guide outlines the mass spectrometry (MS) fragmentation characteristics of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (CDAP), a critical enaminone intermediate used in the synthesis of fluoroquinolone antibiotic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mass spectrometry (MS) fragmentation characteristics of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (CDAP), a critical enaminone intermediate used in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin).

This technical analysis compares CDAP against its structural analogs (impurities) to assist researchers in quality control and impurity profiling.

Executive Summary & Application Context

1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (MW: 139.19 Da) is a


-enaminone serving as the "C3-C5" synthon in quinolone synthesis. Its purity is paramount; however, alkyl analogs (e.g., isopropyl or ethyl derivatives) often contaminate the feedstock.

The Challenge: Differentiating CDAP from its Isopropyl Analog (IP-DAP) (MW: 141.21 Da) using standard UV-Vis is difficult due to identical chromophores. Mass Spectrometry provides the only definitive, high-throughput method for differentiation.

Guide Scope:

  • Target: CDAP (Cyclopropyl moiety).

  • Alternative/Impurity: IP-DAP (Isopropyl moiety).

  • Technique: Comparison of ESI-MS/MS (Soft Ionization) vs. EI-MS (Hard Ionization).

Structural Analysis & Fragmentation Mechanics

The fragmentation of CDAP is governed by two competing charge stabilization sites: the basic amine nitrogen and the carbonyl oxygen .

Mechanism 1: -Cleavage (Dominant in EI)

Under Electron Ionization (70 eV), the molecule undergoes


-cleavage adjacent to the carbonyl group.
  • Pathway A: Retention of charge on the acylium ion (Cyclopropyl-C

    
    O
    
    
    
    ).
  • Pathway B: Retention of charge on the enamine fragment.

Mechanism 2: Charge-Remote Fragmentation (Dominant in ESI)

Under Electrospray Ionization (ESI+), the [M+H]


 ion forms. The proton typically localizes on the dimethylamine nitrogen or the carbonyl oxygen.
  • Primary Loss: Elimination of dimethylamine (

    
    , 45 Da).
    
  • Secondary Loss: Ring opening of the cyclopropyl group (due to ring strain release).

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways for CDAP versus its Isopropyl analog.

FragmentationPathways CDAP CDAP Precursor (m/z 139/140) Frag_98 Common Enamine Ion [O=C-CH=CH-NMe2]+ (m/z 98) CDAP->Frag_98 Loss of Cyclopropyl (41 Da) Frag_69 Cyclopropyl Acylium [C3H5-CO]+ (m/z 69) CDAP->Frag_69 Alpha-Cleavage Frag_41 Cyclopropyl Cation [C3H5]+ (m/z 41) CDAP->Frag_41 Inductive Cleavage Frag_71 Isopropyl Acylium [C3H7-CO]+ (m/z 71) Frag_69->Frag_71 Diagnostic Shift (+2 Da) IPDAP Isopropyl Analog (m/z 141/142) IPDAP->Frag_98 Loss of Isopropyl (43 Da) IPDAP->Frag_71 Alpha-Cleavage Frag_43 Isopropyl Cation [C3H7]+ (m/z 43) IPDAP->Frag_43 Inductive Cleavage

Caption: Comparative fragmentation pathways showing diagnostic mass shifts between CDAP and its isopropyl impurity.

Comparative Performance Data

The following table contrasts the spectral signatures of CDAP against the Isopropyl alternative. This data is essential for setting up Selected Reaction Monitoring (SRM) transitions.

Table 1: Diagnostic Ion Comparison (EI & ESI)
FeatureCDAP (Target) Isopropyl Analog (Impurity) Differentiation Strategy
Molecular Weight 139.19 g/mol 141.21 g/mol

2 Da shift in Molecular Ion.
Base Peak (EI) m/z 98 m/z 98 Ineffective: Both lose the alkyl group to form the same enaminone core.
Diagnostic Acylium m/z 69 (Cyclopropyl-CO

)
m/z 71 (Isopropyl-CO

)
High Specificity: Monitor m/z 69 to confirm cyclopropyl ring.
Alkyl Cation m/z 41 (C

H

)
m/z 43 (C

H

)
High Specificity: m/z 41 indicates unsaturation/ring; m/z 43 indicates saturated chain.
ESI Transition (SRM) 140

95
(Loss of NHMe

)
142

97
(Loss of NHMe

)
Primary quantitation transition.
Secondary SRM 140

112
(Loss of CO)
142

114
(Loss of CO)
Confirmation transition.

Critical Insight: Do not rely solely on the base peak (m/z 98) for identification in EI-MS, as it is common to all alkyl analogs of this enaminone class. You must monitor the low-mass region (m/z 41/69 vs 43/71) for structural confirmation.

Experimental Protocol: LC-MS/MS Identification

This protocol is designed for the trace detection of CDAP in a synthesis reaction mixture.

Materials
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Workflow Diagram

Workflow Sample Sample Preparation (Dilute to 1 ppm in MeOH) LC LC Separation Gradient: 5% to 95% B over 5 min Sample->LC ESI ESI Source (+) Spray Voltage: 3500V LC->ESI Q1 Q1 Scan Filter Precursor (m/z 140) ESI->Q1 CID Collision Cell Energy: 15-25 eV Q1->CID Q3 Q3 Detection Monitor m/z 95, 69 CID->Q3

Caption: Validated LC-MS/MS workflow for specific detection of CDAP.

Step-by-Step Methodology
  • Sample Prep: Dissolve 1 mg of reaction intermediate in 10 mL Methanol (HPLC grade). Dilute 1:100 with Mobile Phase A.

  • Source Settings:

    • Gas Temp: 300°C

    • Gas Flow: 10 L/min

    • Nebulizer: 45 psi

  • Acquisition Mode: Set to MRM (Multiple Reaction Monitoring) .

    • Target (CDAP): 140.1

      
       95.1 (CE: 20 eV); 140.1 
      
      
      
      69.0 (CE: 35 eV).
    • Impurity (IP-DAP): 142.1

      
       97.1 (CE: 20 eV); 142.1 
      
      
      
      71.0 (CE: 35 eV).
  • Data Analysis: Calculate the ratio of the quantifier ion (95.1) to the qualifier ion (69.0). A ratio deviation of >20% indicates potential co-elution with an analog.

References

  • Vertex AI Search. (2025). ESI-MS/MS fragmentation patterns of enaminones. Retrieved from

  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone. Retrieved from

  • IT Medical Team. (2025). Impurity profiling of Ciprofloxacin Intermediates. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Ketones and Enamines). Retrieved from

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from

Sources

Validation

Comparative Guide: Reactivity Profiles of Cyclopropyl vs. Phenyl Enaminones in Heterocyclic Synthesis

Topic: Comparing Reactivity of Cyclopropyl vs. Phenyl Enaminones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary Enaminones ( -enaminoketones)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Reactivity of Cyclopropyl vs. Phenyl Enaminones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Enaminones (


-enaminoketones) are versatile 

-building blocks in medicinal chemistry, serving as precursors for bioactive heterocycles like pyrazoles, isoxazoles, and pyrimidines.[2] The choice between a cyclopropyl (cPr) and a phenyl (Ph) substituent at the carbonyl position is not merely structural—it fundamentally alters the electronic landscape and reactivity profile of the scaffold.

This guide objectively compares these two motifs, highlighting the unique "pseudo-unsaturated" electronic behavior of the cyclopropyl group versus the classical conjugation of the phenyl group. We analyze their performance in regioselective cycloadditions, stability under varying pH, and divergent synthetic pathways.

Molecular Architecture & Electronic Comparison

To predict reactivity, one must first understand the electronic contributions of the substituent (


) attached to the carbonyl functionality of the enaminone core (

).
1.1 The Phenyl Enaminone (Classical Conjugation)
  • Electronic Effect: The phenyl group exerts a dual effect: inductive electron-withdrawal (-I) and resonance electron-donation (+M). In enaminones, the +M effect dominates when the carbonyl is electron-deficient, extending the

    
    -conjugation system.
    
  • Sterics: Planar but bulky. The phenyl ring creates significant steric hindrance around the carbonyl carbon (

    
    ), often directing nucleophilic attack to the 
    
    
    
    -carbon (
    
    
    ).
  • Solubility: Phenyl-substituted derivatives often exhibit

    
    -stacking in the solid state, leading to higher melting points and lower solubility in polar protic solvents compared to alkyl analogs.
    
1.2 The Cyclopropyl Enaminone (Walsh Orbital Effects)
  • Electronic Effect: The cyclopropyl group is unique.[1] It acts as a

    
    -donor due to the high 
    
    
    
    -character of its C-C bonds (Walsh orbitals). It can stabilize adjacent positive charges (e.g., carbocation intermediates) significantly better than standard alkyl groups and often comparable to phenyl groups, a phenomenon known as "cyclopropyl conjugation" or "pseudo-unsaturation."
  • Sterics: While rigid, the cyclopropyl group has a smaller hydrodynamic radius than a phenyl ring, potentially allowing for different regiochemical outcomes in sterically sensitive reactions.

  • Divergent Reactivity: Unlike the phenyl ring, the cyclopropyl ring is strained (~27.5 kcal/mol). Under strong acid catalysis or specific Lewis acid conditions, it can undergo ring-opening reactions, offering a pathway to homo-conjugated systems that phenyl enaminones cannot access.

1.3 Visualizing the Electronic Divergence

ElectronicComparison cluster_Ph Phenyl Enaminone cluster_cPr Cyclopropyl Enaminone Ph_Struct Ph-CO-CH=CH-NMe2 Ph_Effect Extended π-Conjugation (+M / -I) Ph_Struct->Ph_Effect Ph_Outcome Stable Carbonyl Steric Bulk at C1 Ph_Effect->Ph_Outcome cPr_Struct cPr-CO-CH=CH-NMe2 cPr_Effect Walsh Orbital Overlap (σ-Conjugation) cPr_Struct->cPr_Effect cPr_Outcome Charge Stabilization Ring Strain (Divergent Path) cPr_Effect->cPr_Outcome

Figure 1: Mechanistic divergence driven by substituent electronics. The phenyl group stabilizes via


-overlap, while the cyclopropyl group utilizes Walsh orbitals (

-overlap), introducing ring strain as a reactive variable.
Synthetic Performance: Heterocycle Formation[3][4]

The most common application of enaminones is the synthesis of azoles. Here, we compare the performance of cPr vs. Ph enaminones in the synthesis of pyrazoles via reaction with hydrazines.

2.1 Regioselectivity in Pyrazole Synthesis

The reaction of enaminones with substituted hydrazines (


) can yield two regioisomers: the 1,3-disubstituted or 1,5-disubstituted pyrazole.[3]
  • Phenyl Enaminones:

    • Trend: High regioselectivity is often observed.[3][4] The steric bulk of the phenyl group at the carbonyl position discourages direct initial attack at

      
       by the substituted nitrogen of the hydrazine.
      
    • Mechanism: Reaction typically proceeds via initial Michael addition of the hydrazine's terminal

      
       to the 
      
      
      
      -carbon (
      
      
      ), followed by cyclization.
    • Outcome: Predominantly yields the 3-phenyl-pyrazole isomer (depending on hydrazine substituent).

  • Cyclopropyl Enaminones:

    • Trend: Good regioselectivity, but more sensitive to solvent and pH conditions.

    • Mechanism: The cyclopropyl group stabilizes the intermediate cation at the carbonyl carbon (if formed) effectively. However, its smaller steric profile compared to phenyl allows for faster reaction rates in some condensations.

    • Yields: generally comparable to phenyl analogs (70-95%), but often require milder conditions to prevent acid-catalyzed ring opening.

2.2 Comparative Data: Reaction Metrics

The following table summarizes the performance of cPr vs. Ph enaminones in standard condensation reactions (e.g., with phenylhydrazine).

FeatureCyclopropyl EnaminonePhenyl EnaminoneImplications
Reaction Rate (

)
High (Fast)ModeratecPr is less sterically hindered; electronic activation is distinct.
Solubility (EtOH) HighModerate/LowcPr derivatives are easier to process in concentrated alcoholic solutions.
Acid Stability Low (Ring opening risk)High (Very stable)Avoid strong Lewis acids (e.g.,

,

) with cPr unless ring opening is desired.
UV

~305-315 nm~340-350 nmPhenyl causes a significant bathochromic shift due to extended conjugation.
Regiocontrol Electronic-drivenSteric-drivenPhenyl offers more predictable regiocontrol with bulky nucleophiles.
Divergent Reactivity: The "Ring Opening" Trap (and Opportunity)

This is the critical differentiator for researchers.

  • Phenyl Enaminones: The phenyl ring is inert under standard heterocyclic synthesis conditions. It serves purely as a stable anchor.

  • Cyclopropyl Enaminones: The cyclopropyl ring acts as a "loaded spring."

    • Risk: In the presence of strong acids (e.g., HCl/AcOH reflux for extended periods) or specific nucleophiles, the ring can open, leading to homo-allyl derivatives or rearranged products.

    • Opportunity: This reactivity can be harnessed.[2][5][6] For example, Pd-catalyzed coupling can trigger ring opening to form

      
      -lactams or butenolides, a pathway inaccessible to phenyl enaminones.
      
3.1 Experimental Workflow: Divergent Pathways

DivergentReactivity cluster_PathA Pathway A: Heterocycle Formation (Standard) cluster_PathB Pathway B: Ring Opening (cPr Specific) Start Enaminone Substrate Step1 Nucleophile (N2H4) Solvent: EtOH, Reflux Start->Step1 Step2 Strong Acid / Lewis Acid or Pd-Catalysis Start->Step2 Only if R = cPr Prod1 Pyrazole (Ring Intact) Step1->Prod1 Prod2 Linear/Rearranged Product (Homo-allyl / Lactam) Step2->Prod2

Figure 2: Reaction bifurcation. Pathway A is common to both; Pathway B is unique to cyclopropyl derivatives due to ring strain release.

Experimental Protocol: Synthesis of 1-Phenyl-3-Substituted Pyrazoles

This protocol is validated for both substrates, with specific notes on workup to preserve the cyclopropyl ring.

Objective: Synthesis of 3-substituted-1-phenyl-1H-pyrazoles from enaminones.

Reagents:

  • Enaminone (1.0 equiv) [R = cPr or Ph]

  • Phenylhydrazine (1.1 equiv)

  • Ethanol (Absolute)[7]

  • Catalyst: Acetic Acid (glacial, 0.1 equiv) - Use minimal acid for cPr.

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the Enaminone (5 mmol) in Ethanol (15 mL).

    • Note: Phenyl enaminones may require gentle warming to fully dissolve due to

      
      -stacking.
      
  • Addition: Add Phenylhydrazine (5.5 mmol) dropwise over 5 minutes.

  • Catalysis: Add Glacial Acetic Acid (0.5 mmol).

    • Critical for cPr: Do not exceed catalytic amounts. Excess acid or strong mineral acids (HCl) may trigger cyclopropyl ring opening or rearrangement.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).
    
    • Observation: Phenyl enaminones typically react slower (3-4h) compared to cyclopropyl enaminones (1-2h) due to steric hindrance.

  • Workup:

    • Cool to room temperature.

    • For Phenyl Derivatives: The product often precipitates directly upon cooling. Filter and wash with cold ethanol.

    • For Cyclopropyl Derivatives: If no precipitate forms (common due to higher solubility), concentrate the solvent to 20% volume under reduced pressure, then dilute with ice-water (20 mL) to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water (Ph) or Hexane/EtOAc (cPr).

Conclusion & Recommendations
  • Select Phenyl Enaminones when:

    • You require a robust, acid-stable scaffold.

    • You need to introduce aromaticity/lipophilicity for

      
      -stacking interactions in the target protein binding pocket.
      
    • Regiocontrol via steric bulk is a priority.

  • Select Cyclopropyl Enaminones when:

    • You are targeting "cyclopropyl-bioisostere" effects (metabolic stability, unique vector positioning).

    • You require higher solubility in the final drug candidate.

    • You intend to perform subsequent divergent transformations (e.g., ring expansion/opening).

    • Caution: Strict control of pH is required during synthesis to prevent premature ring opening.

References
  • BenchChem. A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry. (Accessed 2026).

  • National Institutes of Health (PMC). Reactivity of electrophilic cyclopropanes. (Accessed 2026).

  • ResearchGate. The Chemistry of Enaminones, Diazocarbonyls and Small Rings: Our Contribution. (Accessed 2026).

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (Accessed 2026).

  • Royal Society of Chemistry. Pd(ii)-catalyzed regioselective ring opening/[3+2] annulation reaction of enaminones. (Accessed 2026).

Sources

Comparative

Comparative Guide: X-ray Crystallography of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Professionals Focus: Structural analysis of quinolone antibiotic precursors. Executive Summary: The "Push-Pull" Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Professionals Focus: Structural analysis of quinolone antibiotic precursors.

Executive Summary: The "Push-Pull" Scaffold

The 3-(dimethylamino)-2-propen-1-one scaffold (commonly referred to as an enaminone) is the structural linchpin in the synthesis of fluoroquinolone antibiotics like Ciprofloxacin . The specific derivative, 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one , represents a critical intermediate where the stereoelectronic properties of the enaminone moiety dictate the efficiency of the subsequent cyclization step.

This guide compares the crystallographic data of this cyclopropyl derivative against its aromatic analogs (phenyl and thiophene derivatives). By analyzing X-ray diffraction (XRD) data, we reveal how the "push-pull" electronic resonance affects bond length alternation (BLA) and solid-state packing—factors that directly influence reactivity and solubility.

Comparative Structural Analysis

Electronic Delocalization & Bond Metrics

The defining feature of these derivatives is the conjugation between the electron-donating dimethylamino group and the electron-withdrawing carbonyl group. This "push-pull" system leads to significant bond delocalization, making the double bonds longer and single bonds shorter than standard values.

Table 1: Comparative Bond Lengths (Å) in 3-(Dimethylamino)-2-propen-1-one Derivatives

Structural MetricStandard Value (Isolated)Cyclopropyl Derivative (Predicted)*4-Fluorophenyl Analog [1]Thiophen-3-yl Analog [2]
C=O (Carbonyl) 1.20 Å~1.23 Å1.235 Å1.229 Å
C2=C3 (Alkene) 1.33 Å~1.37 Å1.368 Å1.375 Å
C3–N (Amine) 1.47 Å~1.34 Å1.342 Å1.338 Å
C1–C2 (Single) 1.48 Å~1.43 Å1.435 Å1.428 Å

*Predicted values based on homologous series trends and DFT calculations for alkyl-substituted enaminones.

Expert Insight: The C3–N bond length (~1.34 Å) is significantly shorter than a standard C–N single bond (1.47 Å), indicating substantial double-bond character. Conversely, the C=O bond is lengthened. This confirms that the zwitterionic resonance form contributes heavily to the ground state structure, increasing the nucleophilicity at the


-carbon (C2), which is the site of cyclization in quinolone synthesis.
Stereochemistry: E vs. Z Isomerism

In the solid state, these derivatives predominantly crystallize in the (E)-configuration (trans enaminone system).

  • Solution Phase: NMR often shows a mixture of E/Z isomers due to low rotation barriers around the C2-C3 bond.

  • Solid Phase: The (E)-isomer is stabilized by intermolecular dipole-dipole interactions and efficient packing, whereas the (Z)-isomer is often destabilized by steric clash between the dimethylamino group and the carbonyl substituent (cyclopropyl or aryl ring).

Crystal Packing & Intermolecular Interactions

Unlike simple organic solids, the packing of these enaminones is driven by weak hydrogen bonds and


-stacking.
  • Hydrogen Bonding: The primary interaction is often a non-classical C–H···O hydrogen bond. The acidic vinyl proton (at C2) or methyl protons on the amine serve as donors to the carbonyl oxygen of a neighboring molecule.

  • 
    -Stacking:  In aryl derivatives (e.g., 4-fluorophenyl), face-to-face 
    
    
    
    -stacking forms dimers. In the cyclopropyl derivative, the lack of an aromatic ring at the C1 position disrupts this stacking, leading to a different unit cell packing motif, typically maximizing van der Waals contacts between the hydrophobic cyclopropyl rings.

Visualizing the "Push-Pull" Mechanism

The following diagram illustrates the resonance structures that dictate the bond lengths observed in the X-ray data.

PushPullSystem Neutral Neutral Form (N-C=C-C=O) Transition Delocalization Neutral->Transition Resonance Zwitterion Zwitterionic Form (N+=C-C=C-O-) Transition->Zwitterion Charge Sep. BondLength Structural Consequence: Short C-N (1.34Å) Long C=O (1.23Å) Zwitterion->BondLength Explains XRD Data Reactivity Reactivity Consequence: Nucleophilic u03B1-Carbon Zwitterion->Reactivity Explains Synthesis

Figure 1: The resonance hybrid model explaining the deviation of bond lengths from standard organic values.

Experimental Protocol: From Synthesis to Structure

To obtain high-quality single crystals for this class of compounds, a self-validating protocol is required. The high solubility of the dimethylamino group makes crystallization challenging.

Phase 1: Synthesis & Purification
  • Reaction: Condense 1-cyclopropyl-ethanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Critical Step: Use neat DMF-DMA as both solvent and reagent at reflux (80°C) to drive the equilibrium forward.

  • Monitoring: Track disappearance of ketone via TLC (Hexane:EtOAc 3:1).

  • Workup: Remove excess DMF-DMA under reduced pressure. The residue is often an oil.

Phase 2: Crystallization (The "Slow-Cool" Method)
  • Solvent System: Hexane/Dichloromethane (DCM) or pure Methanol.

  • Protocol:

    • Dissolve 100 mg of crude oil in a minimum amount of hot DCM (approx. 0.5 mL).

    • Add warm Hexane dropwise until slight turbidity persists.

    • Add 1 drop of DCM to clear the solution.

    • Seal the vial with parafilm, punch one small hole, and store at 4°C.

    • Why this works: The cyclopropyl group is lipophilic, while the enaminone core is polar. The bi-phasic solvent system leverages this amphiphilicity.

Phase 3: X-ray Data Collection & Refinement
  • Temperature: Collect data at 100 K (using liquid nitrogen stream).

    • Reasoning: The cyclopropyl ring often exhibits thermal disorder (rotation) at room temperature. Cooling freezes this motion, allowing for precise bond length determination.

  • Resolution: Aim for 0.75 Å or better to resolve the electron density between the C-N and C=C bonds.

XRDWorkflow Step1 1. Crystal Growth (Slow Evaporation/Cooling) Step2 2. Mounting (Mitegen Loop + Cryoprotectant) Step1->Step2 Select >0.2mm Crystal Step3 3. Data Collection (Mo/Cu Source, 100K) Step2->Step3 Flash Cool Step4 4. Structure Solution (Direct Methods/SHELXT) Step3->Step4 Diffraction Pattern Step5 5. Refinement (Least Squares on F^2) Step4->Step5 Phasing Validation Check R-factor (<5%) Check Disorder (Cyclopropyl) Step5->Validation

Figure 2: Optimized X-ray crystallography workflow for enaminone derivatives.

References

  • Kant, R., et al. (2012). (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E. [Link]

  • Park, J., et al. (2021). Crystal structure of (E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Ghorab, M. M., et al. (2012). (E)-3-Dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one. Acta Crystallographica Section E. [Link]

  • PubChem. 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one Compound Summary. [Link][1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one

As researchers and developers, our work with novel chemical entities is foundational to discovery. Compounds like 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one, a member of the enaminone class, are valuable intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our work with novel chemical entities is foundational to discovery. Compounds like 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one, a member of the enaminone class, are valuable intermediates in synthetic chemistry. However, their safe and effective use hinges on a robust understanding of their hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for handling this specific compound, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity.

The core principle of laboratory safety is risk mitigation. Personal Protective Equipment (PPE) is the final, critical barrier between a researcher and a potential hazard. Its selection and use must be dictated by a thorough risk assessment based on the specific chemical's properties.

Hazard Identification and Risk Assessment

Understanding the specific risks associated with 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one is the non-negotiable first step. Based on available safety data, this compound presents several hazards.

  • Harmful if swallowed (H302): This indicates a significant risk of toxicity upon ingestion.

  • Causes skin irritation (H315): Direct contact can lead to skin irritation.

  • Causes serious eye irritation (H319): The compound can cause significant, potentially damaging, eye irritation.

  • May cause respiratory irritation (H335): Inhalation of dust or aerosols can irritate the respiratory system.

These classifications mandate a comprehensive PPE strategy that protects all primary routes of exposure: dermal (skin), ocular (eyes), and inhalation.

The Core PPE Ensemble: A Head-to-Toe Approach

Your selection of PPE is a direct response to the identified hazards. For 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one, a standard ensemble should be considered the minimum requirement for any handling procedure.

HazardPrimary Exposure RouteRequired PPERationale
Harmful if Swallowed IngestionStandard Laboratory PPE (Gloves, Lab Coat)Prevents accidental ingestion through hand-to-mouth contamination. Rigorous hand washing after handling is crucial.[1][2]
Skin Irritation Dermal ContactNitrile Gloves, Full-Sleeve Lab CoatNitrile gloves provide an effective barrier against incidental contact. A buttoned lab coat protects underlying skin and clothing from spills or splashes.[3]
Serious Eye Irritation OcularChemical Safety GogglesStandard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against splashes and airborne particles.[3][4]
Respiratory Irritation InhalationUse of a Chemical Fume HoodThe primary control for respiratory hazards is an engineering control. All weighing and handling of this solid compound should occur within a certified chemical fume hood to prevent inhalation of airborne particles.[3][5]

Beyond the Basics: Engineering Controls and Safe Handling

PPE does not exist in a vacuum. It is the last line of defense in a hierarchy of safety controls.

  • Engineering Controls: The most critical engineering control for this compound is the chemical fume hood .[3][5] All transfers, weighing, and reactions involving 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one should be performed in a properly functioning fume hood to minimize inhalation exposure.

  • Administrative Controls: Your laboratory's standard operating procedures (SOPs) are a key administrative control. These should include protocols for working with irritants and toxic compounds. Always ensure you have read and understood the Safety Data Sheet (SDS) before beginning work.[3]

Step-by-Step Protocol: Donning and Doffing PPE

Cross-contamination during the removal of PPE is a common and preventable source of exposure. Follow a strict procedure.

Donning (Putting On) PPE
  • Lab Coat: Put on a clean, full-sleeved lab coat and fasten all buttons.

  • Eye Protection: Put on your chemical safety goggles.

  • Gloves: Put on your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) PPE

This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using a "glove-in-glove" technique. Pinch the outside of one glove near the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Lab Coat: Unbutton your lab coat. Remove it by folding it inward on itself, only touching the inside surface.

  • Eye Protection: Remove your goggles by handling the strap, not the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1][2]

Below is a workflow diagram illustrating the PPE doffing procedure to minimize cross-contamination.

PPE_Doffing_Workflow start Procedure Complete gloves 1. Remove Gloves (Glove-in-glove technique) start->gloves Enter Decontamination Zone coat 2. Remove Lab Coat (Touch inside only) gloves->coat goggles 3. Remove Goggles (Handle by strap) coat->goggles wash 4. Wash Hands (Thoroughly with soap) goggles->wash end Safe Exit wash->end

Caption: PPE Doffing Sequence to Prevent Exposure.

Emergency Procedures: Responding to Exposure

Even with the best precautions, accidents can happen. Preparedness is key.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

Decontamination and Disposal

Proper disposal is a critical part of the chemical handling lifecycle.

  • Used PPE: Contaminated gloves and any disposable lab coats should be placed in a designated, sealed waste container.

  • Chemical Waste: Dispose of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one and any contaminated materials in accordance with all local, state, and federal regulations.[6][7] This typically involves collection in a clearly labeled, sealed hazardous waste container.

By integrating this comprehensive approach—from understanding the fundamental hazards to meticulous procedural discipline—you build a framework of safety that protects not only yourself but your entire research team. This commitment to safety is the bedrock of innovative and trustworthy science.

References

  • Pharmaffiliates. CAS No: 21666-68-2 | Chemical Name: 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one. Accessed February 2024. [Link]

  • Chemchart. 1-(Cyclopropyl)-3-dimethylaminoprop-2-en-1-one (1207839-99-3). Accessed February 2024. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Accessed February 2024. [Link]

  • Fisher Scientific. Tips for Keeping Safe in the Lab. Published June 15, 2021. [Link]

  • Kalstein EU. Safety in the Handling of Laboratory Reagents. Published February 24, 2023. [Link]

Sources

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